Etoposide phosphate disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H33NaO16P |
|---|---|
Molecular Weight |
691.5 g/mol |
InChI |
InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1 |
InChI Key |
DHNSYXRVPMCTTP-CFIJAROYSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Etoposide Phosphate Disodium: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide, a potent topoisomerase II inhibitor, is a cornerstone in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas[1][2]. However, its clinical utility has been hampered by poor water solubility, leading to formulation challenges, variable pharmacokinetics, and the need for large infusion volumes with organic solvents[3][4][5]. To overcome these limitations, etoposide phosphate disodium (Etopophos®) was developed. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to etoposide phosphate, a water-soluble prodrug designed to enhance the pharmaceutical characteristics of its parent compound[6].
Discovery and Rationale for Development
The development of etoposide phosphate was driven by the need to improve the physicochemical properties of etoposide[6]. Etoposide's low aqueous solubility necessitated formulations containing surfactants and organic solvents, which could contribute to adverse effects[3]. A water-soluble prodrug would allow for a simpler formulation, administration in smaller volumes over shorter infusion times, and potentially more predictable pharmacokinetics[4][7].
Etoposide phosphate was designed as a phosphate ester derivative of etoposide[6]. The core concept, or "prodrug hypothesis," is that this highly water-soluble compound can be administered intravenously and is then rapidly converted in vivo to the active parent drug, etoposide, by endogenous phosphatase enzymes[7][8][9]. This efficient bioconversion ensures that the cytotoxic activity of etoposide is realized at the target site[10][11].
Chemical Synthesis of this compound
Several synthetic routes for etoposide phosphate have been developed, primarily by Bristol-Myers Squibb[12]. The key challenge is the selective phosphorylation of the 4'-phenolic hydroxyl group of etoposide without affecting the numerous other hydroxyl groups in the molecule. Two prominent methods are detailed below.
Method 1: Direct Phosphorylation of Etoposide
This is a direct approach starting from the commercially available etoposide.
Experimental Protocol:
-
Phosphorylation: Etoposide is dissolved in a suitable aprotic solvent, such as acetonitrile[12]. The solution is cooled, and a phosphorylating agent, typically phosphorus oxychloride (POCl₃), is added in the presence of a tertiary amine base like diisopropylethylamine (DIEA)[12][13]. The amine acts as a scavenger for the hydrochloric acid byproduct. The reaction mixture is stirred at a controlled low temperature to form the dichlorophosphoryl ester intermediate[12].
-
Hydrolysis: The intermediate is not isolated. The reaction is quenched by the addition of an aqueous sodium bicarbonate (NaHCO₃) solution[12]. This hydrolyzes the remaining P-Cl bonds to yield the phosphate group and forms the disodium salt.
-
Purification: The final product, this compound, is then isolated and purified, often through crystallization techniques.
Method 2: Convergent Synthesis with Protecting Groups
This more complex, multi-step approach involves protecting other reactive groups, phosphorylating a precursor, and then coupling it with the protected sugar moiety. This method can offer higher yields and purity[14][15].
Experimental Protocol:
-
Phosphorylation of the Aglycone: The synthesis begins with 4'-demethylepipodophyllotoxin, the aglycone core of etoposide. This starting material is reacted with a protected phosphite, such as dibenzyl phosphite, in the presence of diisopropylethylamine (DIEA) and a coupling agent in acetonitrile. This selectively forms the 4'-dibenzyl phosphate ester[12][14]. The benzyl groups serve as protecting groups for the phosphate.
-
Glycosylation (Coupling): The phosphorylated aglycone is then coupled with a protected glucose derivative, 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucose[12][14]. This crucial step is catalyzed by a Lewis acid, such as boron trifluoride etherate, to form the glycosidic bond, resulting in a fully protected (tetrabenzylated) etoposide phosphate intermediate[12][14]. A key feature of this process is the diastereoselective crystallization that isolates the desired β-anomer[14].
-
Deprotection: The four benzyl protecting groups (two on the phosphate and two on the sugar) are removed simultaneously in a single step. This is achieved through hydrogenolysis, using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in a solvent mixture like methanol/THF[12][14].
-
Salt Formation and Isolation: The resulting etoposide phosphate (free acid) is converted to the disodium salt by treatment with a suitable sodium base[15][16]. The final product is then isolated and purified. This process has been successfully demonstrated on a multi-kilogram scale[14].
A diagrammatic representation of the convergent synthesis pathway is provided below.
Caption: Convergent synthesis pathway for this compound.
In-Vivo Conversion and Mechanism of Action
The clinical efficacy of etoposide phosphate relies on its function as a prodrug. The logical workflow from administration to cellular action is depicted below.
Caption: In-vivo activation and mechanism of action of Etoposide Phosphate.
Quantitative Data Summary
Pharmacokinetic Parameters
Clinical studies have demonstrated that etoposide phosphate is rapidly and completely converted to etoposide following intravenous administration. Plasma concentrations of the prodrug are typically undetectable within 15 to 60 minutes after infusion[8][11]. The pharmacokinetics of the resulting etoposide are linear and comparable to those observed after administering etoposide itself[10][11].
| Parameter | Dose (Etoposide Equivalents) | Value | Source |
| Cmax (Peak Plasma Concentration) | 50-100 mg/m² | 25.3 - 42.5 µg/mL | [3] |
| AUCinf (Area Under the Curve) | 50-100 mg/m² | 75.8 - 156 h·µg/mL | [3] |
| Etoposide Phosphate / Etoposide Cmax Ratio | N/A | ≤ 0.08 | [3] |
| Etoposide Phosphate / Etoposide AUCinf Ratio | N/A | ~0.003 | [3] |
| Etoposide Half-life (t½) | 50-150 mg/m² | 5.5 - 9.3 hours | [11] |
| Mean Steady-State Concentration (Css) | 20 mg/m²/day (protracted infusion) | 1.14 ± 0.24 µg/mL | [4] |
| Oral Bioavailability (F) | N/A | 76 ± 27% | [8] |
Physicochemical Stability
The primary advantage of etoposide phosphate is its enhanced stability in aqueous solutions compared to etoposide.
| Compound | Formulation/Solvent | Concentration | Stability Condition | Duration | Source |
| Etoposide Phosphate (Etopophos®) | Reconstituted in ready-to-use solutions | Not specified | 25 °C | 4 days | [17][18] |
| Etoposide Phosphate | Reconstituted with unpreserved diluent | Not specified | 20-25 °C | 24 hours | [19] |
| Etoposide Phosphate | Reconstituted with unpreserved diluent | Not specified | 2-8 °C | 7 days | [19] |
| Etoposide (Generic Mylan®) | Reconstituted in ready-to-use solutions | Not specified | 25 °C | 6 hours | [17][18] |
| Etoposide | 0.9% NaCl | 0.4 mg/mL | Room Temperature | 4 hours (precipitation risk) | [20] |
| Etoposide | 0.9% NaCl or D5W | 0.68 and 1 mM | 25 °C | 21 days (under GMP) | [17] |
Conclusion
This compound successfully addresses the pharmaceutical limitations of its parent compound, etoposide. Its development as a water-soluble prodrug provides a more convenient, stable, and versatile formulation for clinical use without altering the well-established cytotoxic activity and toxicity profile of etoposide[6][10][11]. The synthetic pathways, particularly the convergent synthesis method, allow for efficient, scalable production[14]. The rapid and complete in-vivo conversion to etoposide ensures predictable pharmacokinetics, making it a valuable therapeutic agent in oncology[3][7].
References
- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 6. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical and pharmacokinetic study of oral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound salt, BMY-40481(free acid), BMY-40481-30, Etopophos-药物合成数据库 [drugfuture.com]
- 13. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP0652226B1 - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]
- 16. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]
- 17. americanelements.com [americanelements.com]
- 18. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ashp.org [publications.ashp.org]
- 20. cjhp-online.ca [cjhp-online.ca]
Etoposide phosphate disodium chemical structure and properties
An In-depth Technical Guide to Etoposide Phosphate Disodium for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a water-soluble prodrug of etoposide, a semi-synthetic derivative of podophyllotoxin.[1] As a topoisomerase II inhibitor, it is a widely used antineoplastic agent in the treatment of various cancers, including small cell lung cancer and refractory testicular tumors.[2] Its enhanced water solubility offers a significant advantage over etoposide, reducing the risk of precipitation during intravenous administration.[3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and analytical methodologies.
Chemical Structure and Physicochemical Properties
Etoposide phosphate is chemically named 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4'-(dihydrogen phosphate).[2] The disodium salt form enhances its aqueous solubility.
Table 1: Physicochemical Properties of Etoposide Phosphate and its Disodium Salt
| Property | Value | Reference(s) |
| Etoposide Phosphate | ||
| Molecular Formula | C29H33O16P | [4][5] |
| Molecular Weight | 668.54 g/mol | [4][5] |
| Melting Point | 180-183°C | [6] |
| Solubility | Water: 2 mg/mL (Sonication recommended), DMSO: 80 mg/mL | [7] |
| This compound | ||
| Molecular Formula | C29H31Na2O16P | [1] |
| CAS Number | 122405-33-8 | [1] |
| Etoposide (Active Moiety) | ||
| Molecular Formula | C29H32O13 | [8] |
| Molecular Weight | 588.56 g/mol | [9] |
| pKa | 9.8 | [2] |
| Solubility | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water. | [2] |
Mechanism of Action
Etoposide phosphate is a prodrug that is rapidly and completely converted in vivo to its active moiety, etoposide, through dephosphorylation by phosphatases.[3][10] Etoposide exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.[11]
The mechanism proceeds as follows:
-
Complex Formation: Etoposide stabilizes a ternary complex between topoisomerase II and DNA.[12]
-
Inhibition of DNA Re-ligation: Topoisomerase II normally creates transient double-strand breaks in DNA to allow for topological changes, after which it re-ligates the strands. Etoposide prevents this re-ligation step.[11]
-
Accumulation of DNA Breaks: The inhibition of re-ligation leads to the accumulation of permanent double-strand DNA breaks.[11]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and initiates the apoptotic cascade, ultimately leading to cancer cell death.[1][3][10]
Signaling Pathways in Etoposide-Induced Apoptosis
The DNA damage induced by etoposide activates complex signaling pathways, primarily the intrinsic (mitochondrial) apoptotic pathway. Key players in this process include the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, the tumor suppressor protein p53, and caspases.[13]
-
DNA Damage Recognition: ATM and ATR kinases are activated in response to double-strand breaks.[13]
-
p53 Activation: ATM/ATR phosphorylate and activate p53.[13]
-
Mitochondrial Pathway: Activated p53 can translocate to the mitochondria and also upregulate the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis).[10][13] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[14][15]
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[13][14] Caspase-9 then cleaves and activates the executioner caspase-3.[14][15]
-
Execution of Apoptosis: Caspase-3 orchestrates the degradation of cellular components, leading to apoptotic cell death.[15]
Pharmacokinetics
Following intravenous administration, etoposide phosphate is rapidly and completely converted to etoposide in the plasma.[10] The pharmacokinetic parameters are therefore reflective of etoposide.
Table 2: Pharmacokinetic Parameters of Etoposide (following Etoposide Phosphate IV Administration)
| Parameter | Value | Reference(s) |
| Bioavailability (relative to etoposide IV) | ~100% | [16] |
| Protein Binding | 97% (primarily to albumin) | [2] |
| Volume of Distribution (steady state) | 18 to 29 L | [2] |
| Terminal Elimination Half-life | 4 to 11 hours | [17] |
| Total Body Clearance | 33 to 48 mL/min | [13] |
| Metabolism | Hepatic, via CYP3A4 to an active catechol metabolite, lactone ring opening, and conjugation (glucuronidation and sulfation). | [10][13] |
| Excretion | Urine (approx. 56% of dose within 120h, with 45% as unchanged etoposide) and feces (approx. 44% of dose within 120h). | [10][13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A common analytical technique for the quantification of etoposide (from etoposide phosphate) in various matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Detailed Method for Etoposide Phosphate Assay (USP Draft Condition): [17]
-
System: GL7700 HPLC system
-
Column: InertSustain Phenyl (5 µm, 150 x 4.6 mm I.D.)
-
Mobile Phase:
-
A: Acetonitrile (CH3CN)
-
B: 2.3 g/L of monobasic ammonium phosphate in water.
-
Ratio: A/B = 15/85 (v/v). Adjust pH to 2.5 with phosphoric acid.
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
Injection Volume: 25 µL
-
Sample Preparation: Prepare a standard solution of 0.24 mg/mL Etoposide Phosphate.
Method for Etoposide in Bulk and Injectable Dosage Forms: [8]
-
Column: NH2- column (250mm × 4.6mm, 5 µm)
-
Mobile Phase: 0.030 M Sodium acetate Buffer (pH 4.0) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.2 ml/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
Sample Preparation: For an injectable sample containing 100mg/5ml of Etoposide, take 5 ml of the sample solution and dilute with the mobile phase to prepare a 200 ppm solution.
Stability and Formulation
Etoposide phosphate is formulated as a sterile lyophilized powder for reconstitution.[3] Vials typically contain 113.6 mg of etoposide phosphate (equivalent to 100 mg etoposide), along with sodium citrate and dextran 40.[17] The reconstituted solution can be further diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[13]
Studies have shown that etoposide phosphate solutions are physically and chemically stable for extended periods. For instance, admixtures in 5% dextrose or 0.9% sodium chloride are stable for at least 7 days at 32°C and 31 days at 4°C and 23°C.[18] This stability is a key advantage, mitigating the precipitation issues associated with etoposide formulations.[18] The lyophilized powder should be stored at 2°C to 8°C and protected from light.[19]
Conclusion
This compound is a critical chemotherapeutic agent whose value is enhanced by its improved water solubility and stability compared to its active moiety, etoposide. A thorough understanding of its chemical properties, mechanism of action involving topoisomerase II inhibition, and complex signaling pathways leading to apoptosis is essential for researchers and drug development professionals. The well-established analytical methods, particularly RP-HPLC, allow for reliable quantification and characterization, supporting its continued clinical use and further research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medkoo.com [medkoo.com]
- 5. Etoposide Phosphate | C29H33O16P | CID 6918092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Etoposide Phosphate - LKT Labs [lktlabs.com]
- 7. Etoposide Phosphate | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. View of Analytical method development and validation for estimation of etoposide using reverse phase high performance liquid chromatography [ijpir.com]
- 17. glsciences.com [glsciences.com]
- 18. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bms.com [bms.com]
An In-depth Technical Guide to the Mechanism of Action of Etoposide Phosphate as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone in the chemotherapeutic arsenal against various malignancies. Its clinical efficacy is rooted in its potent inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology. This technical guide provides a comprehensive examination of the molecular mechanism of etoposide phosphate, detailing its conversion to the active etoposide, its interaction with the topoisomerase II-DNA complex, the induction of DNA damage, and the subsequent cellular signaling cascades culminating in apoptosis. This document synthesizes quantitative data, detailed experimental protocols, and visual diagrams to offer a thorough resource for researchers and professionals in oncology drug development.
Introduction: From Prodrug to Active Agent
Etoposide phosphate was developed to overcome the poor water solubility of its parent compound, etoposide.[1] Following intravenous administration, etoposide phosphate is rapidly and completely converted to etoposide by endogenous phosphatases.[2][3] This bioactivation is crucial for its cytotoxic activity, as etoposide phosphate itself has significantly less in vitro cytotoxicity.[4] The pharmacokinetic profile of etoposide following administration of etoposide phosphate is identical to that of etoposide administration.[1]
The Core Mechanism: Inhibition of Topoisomerase II
Topoisomerase II enzymes are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation.[5] They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then religating the break.[5][6]
Etoposide exerts its cytotoxic effect by acting as a topoisomerase II "poison." It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes a key intermediate in the catalytic cycle known as the "cleavable complex."[5][7] This ternary complex consists of topoisomerase II covalently bound to the 5' ends of the cleaved DNA, with etoposide intercalated at the cleavage site.[6] The stabilization of this complex prevents the religation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks.[6][8]
dot
Caption: Mechanism of Etoposide Action.
Cellular Consequences of Topoisomerase II Inhibition
The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, primarily cell cycle arrest and apoptosis.
DNA Damage
Etoposide-induced DNA damage is characterized by the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs).[9] However, studies have shown that only a small fraction of the total strand breaks are DSBs. One study found that only 3% of etoposide-induced strand breaks were DSBs.[6] Furthermore, it is the processing of these topoisomerase II-linked DSBs into "free" DSBs that appears to be critical for triggering the downstream DNA damage response and subsequent cytotoxicity.[6]
Cell Cycle Arrest
Etoposide induces a cell cycle-dependent and phase-specific response.[8] The primary effect is an arrest in the S and G2 phases of the cell cycle.[8][10] This arrest is a crucial checkpoint, allowing the cell to attempt DNA repair before proceeding to mitosis. The concentration of etoposide can influence the specific cell cycle effects. At lower concentrations, cells may progress through the S phase and arrest in G2, while higher concentrations can lead to a more rapid inhibition of DNA synthesis and arrest in the S phase.[5][10]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide-induced apoptosis is a complex process involving multiple signaling pathways. A key player in this process is the tumor suppressor protein p53.[11] DNA damage leads to the phosphorylation and activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[11][12] Bax translocates to the mitochondria, leading to the release of cytochrome c, which then activates a cascade of caspases, the executioners of apoptosis.[12][13] Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated in etoposide-induced apoptosis.[13]
dot
Caption: Etoposide-Induced Apoptosis Signaling Pathway.
Quantitative Data
The cytotoxic effects of etoposide vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLT-3 | Acute lymphoblastic leukemia | 0.051 | [7] |
| A2780 | Ovarian cancer | 0.07 | [14] |
| 1A9 | Ovarian cancer | 0.15 | [14] |
| 5637 | Bladder cancer | 0.54 | [14] |
| BEAS-2B | Normal lung | 2.10 (72h) | [15] |
| A549 | Lung cancer | 3.49 (72h) | [15] |
| 3LL | Mouse lung carcinoma | 4 | [14] |
| A2058 | Melanoma | 8.9 | [14] |
| 4T1 | Mouse breast cancer | >10 | [14] |
| HepG2 | Liver cancer | 30.16 | [7] |
| Topoisomerase II (in vitro) | - | 59.2 | [7] |
Table 1: IC50 Values of Etoposide in Various Cell Lines.
| Parameter | Value | Cell Line/System | Reference |
| DSBs as % of total strand breaks | ~3% | Various | [6][9] |
| Etoposide-induced DSBs leading to H2AX phosphorylation and toxicity | ~10% | Various | [6] |
| G2/M arrest after 0.5 µM etoposide (24h) | Up to 80% | CEM and MOLT-4 | [8][16] |
| Caspase activation (cleavage of substrates) | Within 3-6 hours | CEM and MOLT-4 | [8][16] |
| Caspase-3 and -9 activation after 50 mg/mL etoposide | 12 hours | HeLa | [13] |
| Cytochrome c release after 50 mg/mL etoposide | 8 hours | HeLa | [13] |
Table 2: Quantitative Measures of Etoposide-Induced Cellular Effects.
Experimental Protocols
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Etoposide solution
-
SDS (10% w/v)
-
Proteinase K (10 mg/mL)
-
Loading dye
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA visualization system (e.g., UV transilluminator with ethidium bromide staining)
Procedure:
-
Prepare reaction mixtures containing Cleavage Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of etoposide.
-
Add purified topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavable complexes by adding SDS to a final concentration of 1%.
-
Add Proteinase K to a final concentration of 0.5 mg/mL and incubate at 50°C for 30-60 minutes to digest the protein.
-
Add loading dye to the samples.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands. An increase in the amount of linear DNA indicates stabilization of the cleavable complex.[17][18][19]
dot
Caption: DNA Cleavage Assay Workflow.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with etoposide
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD for dead cell discrimination
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and suspension) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI or 7-AAD to the cell suspension immediately before analysis.
-
Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.[20][21][22][23][24]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with etoposide
-
Cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[25][26][27][28][29][30]
Conclusion
Etoposide phosphate's mechanism of action as a topoisomerase II inhibitor is a well-defined yet intricate process that underscores its therapeutic utility. Through its conversion to etoposide, it effectively transforms topoisomerase II into a cellular toxin, inducing permanent DNA double-strand breaks. This primary insult activates a complex network of cellular responses, culminating in cell cycle arrest and apoptosis. A thorough understanding of these molecular events, supported by quantitative data and robust experimental methodologies, is paramount for the continued development of novel anticancer strategies and for optimizing the clinical use of this important chemotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Validate User [ashpublications.org]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]
- 7. apexbt.com [apexbt.com]
- 8. Early caspase activation in leukemic cells subject to etoposide-induced G2-M arrest: evidence of commitment to apoptosis rather than mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Numerical analysis of etoposide induced DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. netjournals.org [netjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. inspiralis.com [inspiralis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. immunostep.com [immunostep.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
In Vitro Conversion of Etoposide Phosphate to Etoposide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro conversion of etoposide phosphate to its active form, etoposide. Etoposide phosphate is a water-soluble prodrug developed to overcome the solubility issues of etoposide, a potent topoisomerase II inhibitor used in cancer chemotherapy. The conversion is a critical step for the drug's therapeutic efficacy and is primarily mediated by alkaline phosphatases. This document details the enzymatic conversion, presents quantitative data, outlines experimental protocols for monitoring the conversion, and illustrates the relevant biological pathways and experimental workflows.
The Conversion Pathway: An Enzymatic Hydrolysis
Etoposide phosphate is converted to etoposide via a simple enzymatic hydrolysis reaction. The phosphate ester bond at the 4'-position of the demethylepipodophyllotoxin moiety is cleaved by phosphatases, yielding etoposide and an inorganic phosphate group. In biological systems, this conversion is rapid and extensive, with alkaline phosphatases playing a key role.[1][2][3]
The general chemical equation for this conversion is as follows:
Etoposide Phosphate + H₂O --(Alkaline Phosphatase)--> Etoposide + H₃PO₄
Quantitative Analysis of In Vitro Conversion
The rate of conversion of etoposide phosphate to etoposide is influenced by several factors, including pH, substrate concentration, and the presence of enzymes like alkaline phosphatase. In vitro studies using human bile, a rich source of alkaline phosphatase, have provided quantitative insights into this conversion.
| Substrate Concentration | pH | Incubation Time (minutes) | Mean Conversion to Etoposide (%) | Standard Deviation (%) |
| 0.1 mg/mL | 8 | 60 | 78 | 18 |
| 0.5 mg/mL | 8 | 60 | 36 | 26 |
| 0.1 mg/mL | 7 | 60 | 22 | - |
| 0.5 mg/mL | 7 | 60 | 10 | - |
Table 1: In vitro conversion of etoposide phosphate to etoposide in human bile. Data sourced from a study investigating the prodrug's conversion in the gastrointestinal lumen.[2][4]
The data indicates that the conversion is more efficient at a more alkaline pH, which is consistent with the optimal pH range for alkaline phosphatase activity.[2][5] The percentage of conversion also appears to be dependent on the initial substrate concentration.
Experimental Protocols
The primary analytical method for monitoring the in vitro conversion of etoposide phosphate to etoposide is High-Performance Liquid Chromatography (HPLC) with UV detection.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro study of etoposide phosphate conversion.
Sample Preparation for HPLC Analysis
For plasma or other biological matrices, a protein precipitation or liquid-liquid extraction step is necessary.
-
Protein Precipitation: Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the sample. Vortex and then centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.
-
Liquid-Liquid Extraction: To 0.5 mL of plasma, add an internal standard (e.g., teniposide) and 3 mL of chloroform. Vortex vigorously and centrifuge. The lower organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for HPLC analysis.[6]
HPLC Methodologies
Several HPLC methods have been reported for the quantification of etoposide. The following are examples of published methods that can be adapted for a conversion study.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Phenyl µBondapak column | Kromasil C-8 column | C18 ODS Hypersil column |
| Mobile Phase | 10 µM ammonium acetate (pH 5.5) in methanol:water:acetonitrile (50:45:5) | 0.5% acetic acid in water:acetonitrile (75:25 v/v) | Methanol:water (1:1, v/v) |
| Flow Rate | 2 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 254 nm | UV at 204 nm |
| Reference | [6] | [7] | [8][9] |
Table 2: Examples of HPLC conditions for etoposide analysis.
Etoposide's Mechanism of Action and Downstream Signaling
Once converted to etoposide, the drug exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks. This DNA damage triggers a signaling cascade that ultimately leads to apoptosis (programmed cell death).
The following diagram illustrates the key events in the etoposide-induced apoptotic pathway.
Key steps in this pathway include the activation of DNA-dependent protein kinase (DNA-PK) in response to DNA damage, which in turn phosphorylates and activates the tumor suppressor protein p53.[1][2] Activated p53 upregulates the pro-apoptotic protein Bax.[1][2] Bax then translocates from the cytosol to the mitochondria, where it induces the mitochondrial permeability transition, leading to the release of cytochrome c.[1][2] Released cytochrome c associates with Apaf-1 to form the apoptosome, which activates caspase-9, a key initiator caspase.[10][11] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell during apoptosis.[10][11]
Conclusion
The in vitro conversion of etoposide phosphate to etoposide is a critical determinant of its pharmacological activity. This process, primarily driven by alkaline phosphatases, can be effectively studied and quantified using established analytical techniques such as HPLC. Understanding the kinetics and the factors influencing this conversion is essential for the preclinical and clinical development of etoposide-based therapies. Furthermore, a thorough knowledge of the downstream signaling pathways initiated by etoposide provides a basis for investigating mechanisms of drug sensitivity and resistance. This guide provides a foundational framework for researchers and professionals engaged in the study and development of this important anticancer agent.
References
- 1. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Etoposide Phosphate Disodium: A Technical Overview of its Activation Mechanism
An In-Depth Guide for Researchers and Drug Development Professionals
Etoposide is a potent topoisomerase II inhibitor widely used in oncology. However, its clinical utility is hampered by poor aqueous solubility, necessitating large infusion volumes and the use of potentially toxic solubilizing agents. To overcome these limitations, etoposide phosphate disodium, a water-soluble prodrug, was developed. This technical guide provides a detailed examination of the activation mechanism of etoposide phosphate, summarizing key quantitative data and outlining the experimental protocols used for its evaluation.
The Core Activation Mechanism: Enzymatic Dephosphorylation
Etoposide phosphate is designed as a biologically inactive molecule that undergoes enzymatic conversion in the body to release the active cytotoxic agent, etoposide.[1][2] This activation is a rapid and efficient single-step process.
-
Enzymatic Action : The conversion is mediated by endogenous phosphatases, ubiquitously present in the body, with alkaline phosphatase (ALP) playing a crucial role.[3][4][5][6]
-
Chemical Reaction : The phosphatases catalyze the hydrolysis of the phosphate ester bond on the etoposide molecule. This dephosphorylation reaction cleaves the phosphate group, yielding the active etoposide.[7]
-
Conversion Efficiency : The conversion process is rapid, extensive, and not saturable at clinically relevant doses ranging from 50 to 1,600 mg/m².[8] Following intravenous administration, etoposide phosphate is often undetectable in plasma within 15 to 60 minutes after the end of the infusion, indicating a swift and complete conversion to etoposide.[9]
The subsequent cytotoxic effect is exerted by the active etoposide, which targets the DNA topoisomerase II enzyme. By stabilizing the transient double-strand breaks created by the enzyme, etoposide prevents the re-ligation of the DNA strands.[1] This accumulation of DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptosis (programmed cell death).[1][2]
Quantitative Analysis of Activation and Pharmacokinetics
Pharmacokinetic studies confirm that intravenous etoposide phosphate is bioequivalent to etoposide, yielding comparable plasma concentrations and systemic exposure of the active drug.[10][11]
The rapid and complete conversion of etoposide phosphate results in the pharmacokinetic profile of the generated etoposide being virtually identical to that of directly administered etoposide.[12][13] Due to its rapid disappearance, detailed pharmacokinetic parameters for the prodrug itself are often difficult to estimate.[11]
Table 1: Pharmacokinetic Parameters of Etoposide Following Intravenous Administration
| Parameter | Etoposide from Etopophos® | Etoposide from VePesid® | Bioavailability (90% CI) |
|---|---|---|---|
| Cmax | Equivalent | Equivalent | 103% (99% - 106%)[10] |
| AUCinf | Equivalent | Equivalent | 107% (105% - 110%)[10] |
| t1/2 (hours) | ~7 | ~7 | N/A[10][11] |
| Vss (L/m²) | ~7 | ~7 | N/A[10][11] |
| CL (mL/min/m²) | ~17 | ~17 | N/A[10][11] |
(Data derived from a study administering 150 mg/m² of etoposide equivalent. Cmax: Maximum Concentration, AUCinf: Area Under the Curve from zero to infinity, t1/2: Terminal Half-life, Vss: Volume of Distribution at steady-state, CL: Total Systemic Clearance)
While activation in plasma is the primary route following IV administration, studies have also investigated conversion in other biological fluids, which is relevant for oral administration. Conversion in gastric juice is negligible.[14][15][16] However, significant conversion occurs in the presence of human bile, driven by alkaline phosphatase activity, which is pH-dependent.[14][15][16]
Table 2: In Vitro Conversion of Etoposide Phosphate to Etoposide in Human Bile (after 60 min)
| Prodrug Concentration | % Converted at pH 7 | % Converted at pH 8 |
|---|---|---|
| 0.1 mg/mL | 22% | 78% (± 18%)[14][15] |
| 0.5 mg/mL | 10% | 36% (± 26%)[14][15] |
(Data presented as mean ± S.D. where available)
Experimental Protocols
The evaluation of etoposide phosphate's activation relies on robust analytical and clinical methodologies.
This protocol is designed to compare the pharmacokinetic profile of etoposide generated from etoposide phosphate with that of standard intravenous etoposide.
-
Study Design : A randomized, crossover study is typically employed in patients with solid tumors.[13] Patients receive molar equivalent doses of etoposide phosphate and etoposide in sequential treatment cycles.[10][17]
-
Drug Administration : Drugs are administered as a constant rate intravenous infusion over a specified period (e.g., 3.5 hours).[10][17]
-
Sample Collection : Serial blood samples are collected at predetermined time points before, during, and after the infusion.[18] Urine samples may also be collected over a 24-hour period.[13]
-
Sample Analysis : Plasma and urine concentrations of both etoposide phosphate and etoposide are determined using a validated high-performance liquid chromatography (HPLC) assay, often with UV or mass spectrometry detection.[10][17][19]
-
Data Analysis : Pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using a noncompartmental method.[10][11][20] Bioequivalence is established if the 90% confidence intervals for the ratio of key parameters (Cmax, AUC) fall within a predefined range (typically 80% to 125%).[10][11]
This protocol assesses the potential for prodrug activation in specific biological environments, such as the gastrointestinal tract.
-
Preparation : Solutions of etoposide phosphate are prepared at various concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL).[15] Human gastric juice and human bile are collected and pH-adjusted if necessary.[15]
-
Incubation : Etoposide phosphate solutions are incubated with the biological fluids (gastric juice or bile) in a controlled environment (e.g., 37°C water bath).[14]
-
Control Groups : To confirm the role of alkaline phosphatase, control experiments are run concurrently. These include incubating the prodrug with heat-inactivated bile (e.g., heated at 65°C) or bile treated with a phosphatase inhibitor like disodium edetate.[14][15][16]
-
Sampling : Aliquots are withdrawn from the incubation mixtures at multiple time points (e.g., over 150 minutes).[14][15]
-
Analysis : The concentration of converted etoposide in each sample is quantified using a validated HPLC method.[14][15] The percentage of prodrug converted is then calculated for each time point.
Conclusion
This compound serves as a highly effective prodrug, undergoing rapid and complete enzymatic conversion to its active form, etoposide, via dephosphorylation by endogenous alkaline phosphatases. Pharmacokinetic data conclusively demonstrate its bioequivalence to standard etoposide formulations, while offering significant pharmaceutical advantages, including high water solubility that facilitates easier and safer administration. The methodologies outlined herein provide a robust framework for the continued study and evaluation of this and similar prodrug systems in drug development.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase-triggered assembly of etoposide enhances its anticancer effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of antibody-alkaline phosphatase conjugates in combination with etoposide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioequivalence assessment of etoposide phosphate and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized cross-over clinical trial to study potential pharmacokinetic interactions between cisplatin or carboplatin and etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. taylorfrancis.com [taylorfrancis.com]
Etoposide Phosphate: A Technical Guide to its Early Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a semi-synthetic derivative of podophyllotoxin, has been a cornerstone of cancer chemotherapy for decades. However, its poor water solubility presented significant formulation and administration challenges.[1][2] This technical guide delves into the early research and development of etoposide phosphate (Etopophos®), a water-soluble prodrug of etoposide, designed to overcome these limitations. Etoposide phosphate's development marked a significant advancement in the clinical application of this potent topoisomerase II inhibitor.[3] This document provides a comprehensive overview of its synthesis, mechanism of action, preclinical evaluation, and early clinical trials, presenting key data in a structured format for researchers and drug development professionals.
Synthesis of Etoposide Phosphate
The synthesis of etoposide phosphate involves the phosphorylation of the 4'-hydroxyl group of etoposide. A common method involves protecting the hydroxyl groups on the sugar moiety of etoposide, followed by phosphorylation of the 4'-position, and subsequent deprotection.
Experimental Protocol: Synthesis of Etoposide Phosphate
A representative synthesis process is described in U.S. Patent 5,637,680:[3]
-
Protection of Etoposide: The hydroxyl groups of the saccharide moiety of etoposide are blocked with halogenoacetyl groups.
-
Phosphorylation: The 4'-position of the protected etoposide is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride in the presence of a tertiary amine like triethylamine.[3]
-
Deprotection: The halogenoacetyl protecting groups are removed from the saccharide moiety in the presence of an amine to yield etoposide phosphate.[3]
This process allows for the production of etoposide phosphate in high yield, making it suitable for industrial-scale manufacturing.[3]
Mechanism of Action
Etoposide phosphate is a prodrug that is rapidly and completely converted to its active form, etoposide, in the body by endogenous phosphatases.[2][4] Etoposide exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase II.
Signaling Pathway of Etoposide
References
- 1. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 2. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
Etoposide Phosphate: A Technical Guide to the Induction of DNA Double-Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate, a water-soluble prodrug of the chemotherapeutic agent etoposide, is a cornerstone in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[1][2] Its cytotoxic efficacy is rooted in its ability to induce DNA double-strand breaks (DSBs), the most severe form of DNA damage, which can trigger cell cycle arrest and programmed cell death (apoptosis). This technical guide provides an in-depth exploration of the molecular mechanisms by which etoposide phosphate induces DSBs, the intricate cellular signaling pathways that respond to this damage, and the experimental protocols used to quantify these effects.
Core Mechanism of Action: Topoisomerase II Poisoning
Etoposide phosphate is metabolically converted in the body to its active form, etoposide.[1] Etoposide functions as a topoisomerase II (Topo II) poison, interfering with the enzyme's critical role in managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4]
1.1. The Role of Topoisomerase II
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, such as supercoiling and tangling.[3] Topo II accomplishes this by introducing transient DSBs into the DNA backbone. In this process, a tyrosine residue in the enzyme's active site forms a covalent bond with the 5'-phosphate of the DNA, creating a short-lived intermediate known as the cleavage complex (Top2cc) .[3][5] This allows another DNA strand to pass through the break, after which the enzyme re-ligates the DNA strands and detaches.[2][3]
1.2. Etoposide's Interruption of the Catalytic Cycle
Etoposide exerts its effect not by inhibiting the DNA cleavage step but by preventing the re-ligation of the broken DNA strands.[1][2][3] It stabilizes the Topo II cleavage complex, effectively trapping the enzyme on the DNA.[2][3] This stabilization leads to an accumulation of protein-associated DNA breaks throughout the genome.[1][3] While Topo II introduces DSBs as part of its normal function, etoposide's action transforms these transient breaks into persistent, cytotoxic lesions. It is important to note that while etoposide's primary action leads to DSBs, it can also result in the formation of single-strand breaks (SSBs) if only one monomer of the Topo II homodimer is inhibited from religating its break.[5] Studies have shown that etoposide induces a significantly higher proportion of SSBs compared to DSBs.[5][6]
Cellular Processing of Etoposide-Induced Lesions
The stabilized Topo II cleavage complex (Top2cc) is not immediately recognized by the cell's DNA damage response (DDR) machinery as a true DSB.[7] The two ends of the broken DNA are held in close proximity by the Topo II protein dimer.[7] Cellular processes are required to convert these protein-linked breaks into "clean" DSBs that can initiate a robust DDR. Two primary mechanisms have been identified:
-
Replication-Dependent DSB Formation: When a replication fork collides with a Top2cc, the complex can lead to fork stalling and collapse, generating a DSB.[7][8][9] This mechanism is particularly relevant in rapidly dividing cancer cells, which have a high demand for DNA replication.[2]
-
Transcription-Dependent DSB Formation: The progression of transcription machinery can also be blocked by a Top2cc. This collision, often coupled with the proteasomal degradation of the Topo II protein, exposes the DNA break.[7][10] Both Topo IIα and Topo IIβ isoforms are implicated in this mechanism.[7]
The DNA Damage Response (DDR) to Etoposide
The generation of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR), which coordinates cell cycle progression, DNA repair, and apoptosis.[3]
3.1. Sensing the Damage and Initiating the Signal
The primary sensors of DSBs are kinases from the phosphoinositide 3-kinase-related kinase (PIKK) family, principally ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) .[11][12] Upon activation, these kinases phosphorylate a multitude of downstream substrates, including:
-
Histone H2AX: One of the earliest events is the phosphorylation of H2AX at serine 139, forming γH2AX .[11][13][14] γH2AX serves as a crucial marker for DSBs, forming distinct nuclear foci that act as docking sites for DNA repair and signaling proteins.[14][15][16]
-
Checkpoint Kinase 2 (CHK2): ATM-mediated phosphorylation activates CHK2, a key transducer kinase that amplifies the damage signal.[3][13]
-
p53: The tumor suppressor protein p53 is a critical effector in the DDR.[2][3] Activated by ATM and CHK2, p53 functions as a transcription factor to regulate genes involved in cell cycle arrest and apoptosis.[1][17]
The ATR (ATM and Rad3-related) kinase pathway is also activated, particularly in response to the single-stranded DNA that can be generated at stalled replication forks.[11][17][18]
3.2. Cellular Fates: Repair or Apoptosis
The DDR activation leads to one of three primary outcomes:
-
Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M transition, to provide time for DNA repair before the cell enters mitosis.[2] This prevents the transmission of damaged chromosomes to daughter cells.[3]
-
DNA Repair: The cell attempts to repair the DSBs. The two major pathways are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). Evidence suggests that NHEJ is the predominant pathway for repairing etoposide-induced DSBs.[3][19]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates apoptosis.[1][2][4] The p53 pathway is a major driver of etoposide-induced apoptosis, activating pro-apoptotic proteins like PUMA and caspases.[3]
Quantitative Data on Etoposide-Induced DNA Damage
The following tables summarize quantitative data from various studies investigating the effects of etoposide.
Table 1: Etoposide-Induced DNA Damage Measured by Comet Assay
| Cell Line | Etoposide Concentration | Treatment Duration | Assay Type | Measured Endpoint (% DNA in Tail or Olive Tail Moment) | Reference |
| Jurkat | 20 µM | 4 hours | Alkaline | Significant increase in comet tail | [20] |
| K562 | 2 or 10 µM | 30 minutes | Alkaline | Dose-dependent increase in Olive tail moment | [21] |
| V79 | 0.05 - 10 µg/ml | 4 hours | Neutral | Dose-dependent increase in DSBs (significant above 0.5 µg/ml) | [14][16] |
| CHO | 1 - 100 µM | 2 hours | Alkaline | Dose-dependent increase in % DNA in tail | [22] |
Table 2: Etoposide-Induced γH2AX Foci Formation
| Cell Line | Etoposide Concentration | Treatment Duration | Key Observation | Reference |
| MCF7 | 25 µM | 2 hours | Clear induction of γH2AX | [13] |
| V79 | 0.1 - 10 µg/ml | 4 hours | Marked concentration-dependent increases in γH2AX fluorescence | [14] |
| Mouse Embryonic Fibroblasts (MEFs) | 0.1 - 10 µM | 2 hours | Dose-dependent increase in γH2AX foci per nucleus | [23] |
| Human Lymphocytes | 1 µM | 3 hours | Peak γH2AX expression observed at 3 hours post-treatment | [24] |
Table 3: Relative Induction of Single-Strand vs. Double-Strand Breaks
| Cell Line | Etoposide Concentration | Key Finding | Reference |
| SV40-transformed fibroblasts | Up to 250 µM | Only 3% of etoposide-induced DNA strand breaks were DSBs; the majority were SSBs. | [5][6] |
| SV40-transformed fibroblasts | 250 µM | Only ~10% of etoposide-induced DSBs resulted in H2AX phosphorylation and toxicity. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of etoposide's effects.
5.1. Protocol: Neutral Comet Assay for DSB Detection
This protocol is adapted from methodologies used to assess DSBs induced by etoposide.[14][16][25][26]
Objective: To quantify DNA double-strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
CometAssay Slides (or pre-coated slides)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Neutral Electrophoresis Buffer (90 mM Tris, 90 mM Boric Acid, 2 mM EDTA, pH 8.5)
-
DNA stain (e.g., SYBR Gold, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., OpenComet)
Procedure:
-
Cell Preparation: Treat cells with desired concentrations of etoposide for the specified duration. Harvest cells and resuspend in ice-cold PBS to a concentration of ~1 x 10^5 cells/mL.
-
Embedding: Mix ~25 µL of cell suspension with ~250 µL of molten LMA (at 37°C). Quickly pipette ~75 µL of the mixture onto a Comet slide. Allow to solidify at 4°C for 15-30 minutes.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C. For etoposide-induced damage, proteinase K may be added to the lysis buffer to digest the covalently bound Topo II protein and reveal the break.
-
Electrophoresis: Place slides in a horizontal electrophoresis tank filled with Neutral Electrophoresis Buffer. Perform electrophoresis at a low voltage (e.g., 25V) for 20-40 minutes.
-
Staining & Visualization: Gently rinse the slides with distilled water and stain with a fluorescent DNA dye. Visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze at least 50-100 comets per sample. Quantify DNA damage using a metric such as the Olive Tail Moment.
5.2. Protocol: γH2AX Immunofluorescence Staining
This protocol is based on common procedures for detecting γH2AX foci.[14][27]
Objective: To visualize and quantify the formation of γH2AX foci at the sites of DSBs.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody (Anti-phospho-Histone H2AX, Ser139)
-
Fluorescently-labeled Secondary Antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture & Treatment: Seed cells on coverslips and treat with etoposide.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash again with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash and block with Blocking Buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash extensively with PBS. Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash again, then counterstain nuclei with DAPI for 5 minutes.
-
Mounting & Visualization: Wash a final time and mount the coverslips onto microscope slides. Image using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of distinct foci per nucleus. A cell is often considered positive if it contains more than a baseline number of foci (e.g., >5).
Conclusion
Etoposide phosphate's therapeutic utility is inextricably linked to its function as a Topoisomerase II poison. By stabilizing the enzyme-DNA cleavage complex, it effectively converts the transient breaks necessary for DNA maintenance into persistent, cytotoxic double-strand breaks. The cellular response to this onslaught of damage—a complex interplay of signaling pathways that dictate cell cycle arrest, DNA repair, and apoptosis—ultimately determines the fate of the cancer cell. A thorough understanding of these mechanisms, supported by robust quantitative and qualitative experimental methodologies, is essential for optimizing the use of etoposide and for the development of novel therapeutic strategies that exploit the DNA damage response in cancer.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]
- 7. Replication-dependent and transcription-dependent mechanisms of DNA double-strand break induction by the topoisomerase 2-targeting drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cellular processing pathways contribute to the activation of etoposide-induced DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of DNA double-strand breaks and gammaH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. content.abcam.com [content.abcam.com]
- 21. DNA Damage (Comet) Assays. [bio-protocol.org]
- 22. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Detection of DNA double-strand breaks through the cell cycle after exposure to X-rays, bleomycin, etoposide and 125IdUrd. | Semantic Scholar [semanticscholar.org]
- 26. Detection of DNA double-strand breaks through the cell cycle after exposure to X-rays, bleomycin, etoposide and 125IdUrd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Journey from Folk Medicine to Frontline Chemotherapy: A Technical Guide to the History and Evolution of Podophyllotoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and scientific evolution of podophyllotoxin derivatives, with a core focus on the pivotal anticancer agent, etoposide. From its roots in traditional medicine to its current standing as a cornerstone of modern chemotherapy, this document provides a comprehensive overview of its mechanism of action, the experimental methodologies used to characterize it, and the quantitative data that underpins its clinical application.
A Historical Trajectory: From Plant Toxin to Potent Therapeutic
The story of etoposide begins with podophyllotoxin, a naturally occurring aryltetralin-type lignan found in the rhizomes of plants like the American Mayapple (Podophyllum peltatum) and the Himalayan Mayapple (Sinopodophyllum hexandrum)[1][2]. For centuries, crude extracts containing podophyllotoxin were used in folk medicine for various purposes, including as purgatives, emetics, and treatments for warts[3][4]. The potent cytotoxic properties of podophyllotoxin were recognized, but its clinical use as an anticancer agent was hampered by significant toxicity, including gastrointestinal issues, neurotoxicity, and bone marrow suppression[1].
This toxicity prompted a concerted effort by scientists in the mid-20th century to synthesize derivatives with an improved therapeutic index[5]. The goal was to retain the anticancer activity while reducing the harmful side effects. This research led to a crucial shift in the understanding of the compound's mechanism of action. While podophyllotoxin itself acts as a microtubule inhibitor, preventing tubulin polymerization and arresting cells in mitosis, its semi-synthetic derivatives were found to have a different target[1][6][7].
Extensive structural modifications of the parent compound culminated in the 1960s with the synthesis of etoposide (formerly known as VP-16) and teniposide[1][2][4][8]. Etoposide was first synthesized in 1966 and entered clinical trials in 1971, eventually receiving FDA approval in 1983[4][8][9]. A significant breakthrough was the discovery that etoposide and its congeners did not inhibit microtubule assembly but instead targeted a critical enzyme involved in DNA replication: topoisomerase II[5][6][9][10]. This discovery marked a new era in cancer chemotherapy, introducing a novel class of therapeutic agents.
Caption: Evolution from Podophyllotoxin to Etoposide.
Mechanism of Action: A Tale of Two Targets
The evolution from podophyllotoxin to etoposide is fundamentally a story of a shift in molecular targets, which dramatically altered the therapeutic profile.
Podophyllotoxin: An Antimitotic Agent
Podophyllotoxin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules[6]. This binding prevents the polymerization of tubulin into functional microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division[6][7]. The disruption of the mitotic spindle leads to cell cycle arrest in the M phase (mitosis), ultimately triggering apoptosis. However, this mechanism is not specific to cancer cells and affects all rapidly dividing cells, contributing to its high systemic toxicity[1].
Etoposide: A Topoisomerase II Poison
In contrast to its natural precursor, etoposide functions as a topoisomerase II inhibitor[11][12]. DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination[9][12]. Topoisomerase II creates transient double-strand breaks in the DNA, allows another DNA segment to pass through, and then reseals the break[9][13].
Etoposide does not prevent topoisomerase II from binding to DNA or creating the initial double-strand break. Instead, it "poisons" the enzyme by stabilizing the covalent intermediate complex, known as the "cleavable complex," where the enzyme is bound to the 5' ends of the broken DNA[9][12][13]. This stabilization prevents the re-ligation of the DNA strands[11][12]. The accumulation of these stalled cleavable complexes leads to permanent, irreversible double-strand DNA breaks, which are highly toxic to the cell[13]. These breaks trigger a DNA damage response, leading to cell cycle arrest, primarily in the late S and G2 phases, and the induction of apoptosis[9][11]. The preferential killing of cancer cells is attributed to their high proliferative rate, which makes them more reliant on topoisomerase II activity[12].
Caption: Mechanism of Etoposide as a Topoisomerase II Poison.
Etoposide-Induced Signaling Pathways: The Road to Apoptosis
The DNA damage induced by etoposide triggers a complex signaling cascade that culminates in programmed cell death (apoptosis). This process involves multiple pathways, with the mitochondrial (intrinsic) pathway playing a central role.
Upon the accumulation of double-strand breaks, sensor proteins activate downstream signaling molecules. This can lead to the activation of the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic proteins[14]. Etoposide-induced apoptosis, however, can also occur in a p53-independent manner. The DNA damage signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm[15][16].
Cytoplasmic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, an initiator caspase[16]. Caspase-9 then cleaves and activates effector caspases, most notably caspase-3[14][15]. Active caspase-3 is the executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. There is also evidence of a positive feedback loop where active caspase-3 can cleave and activate Protein Kinase Cδ (PKCδ), which in turn further processes caspase-3, amplifying the apoptotic signal[15][16].
Caption: Etoposide-Induced Apoptotic Signaling Pathway.
Quantitative Data Summary
The clinical utility of etoposide is defined by its efficacy across various malignancies, its pharmacokinetic profile, and its dose-limiting toxicities.
Table 1: Efficacy of Etoposide in Selected Malignancies
| Cancer Type | Treatment Setting | Response Rate (%) | Citation(s) |
| Small Cell Lung Cancer | First-line (in combination) | - | [17][18] |
| Testicular Cancer | Refractory (in combination) | ~80% | [18] |
| Ovarian Cancer | Prior Treatment | 20.4% - 30% | [7] |
| Breast Cancer | Metastatic, later line | 18.5% (Pooled estimate) | [19] |
Note: Response rates can vary significantly based on the combination regimen, line of therapy, and patient population.
Table 2: Pharmacokinetic Parameters of Etoposide
| Parameter | Value | Citation(s) |
| Bioavailability (Oral) | ~50% (range 25-75%) | [11][20] |
| Time to Peak Plasma Conc. (Oral) | 1-1.5 hours | [11] |
| Distribution Half-life | 1.5 hours | [11] |
| Protein Binding | High | - |
| Metabolism | Hepatic | [21] |
| Excretion | Urine and Feces | [21] |
Table 3: Common Adverse Effects of Etoposide (All Grades)
| Adverse Effect | Frequency (%) | Citation(s) |
| Alopecia | 59% | [19] |
| Nausea and GI Toxicities | 58.8% | [19] |
| Neutropenia | 52% | [19] |
| Anemia | 42.4% | [19] |
| Mucositis | 31.8% | [19] |
| Asthenia/Fatigue | 28.2% | [19] |
| Anorexia | 25% | [19] |
Note: Myelosuppression (particularly neutropenia) is the primary dose-limiting toxicity of etoposide.[18][22] A significant long-term risk is the development of therapy-related secondary malignancies, such as acute myeloid leukemia (t-AML).[7][18]
Key Experimental Protocols
The characterization of etoposide's activity relies on robust in vitro assays. Below are detailed methodologies for two fundamental experiments.
Topoisomerase II Inhibition (Decatenation) Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (e.g., 20 mM)
-
Test compound (Etoposide) and vehicle control (e.g., DMSO)
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose, TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Protocol:
-
Prepare a fresh 5x complete reaction buffer by mixing equal volumes of 10x reaction buffer and 10x ATP solution.[23][24]
-
On ice, set up reaction tubes. For a 20 µL final volume, add:
-
Nuclease-free water
-
4 µL of 5x complete reaction buffer
-
200 ng of kDNA
-
Test compound at various concentrations (or vehicle control).
-
-
Add 1-5 units of human Topoisomerase II enzyme to each reaction tube.[25]
-
Terminate the reaction by adding 2 µL of 10% SDS, followed by Proteinase K digestion to remove the enzyme.[23][24]
-
Add 2 µL of 10x loading dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.[23]
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in decatenated products compared to the no-drug control.
Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Etoposide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3x10³ to 5x10³ cells/well in 100 µL of medium.[27][28]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of etoposide. Include vehicle-only wells as a negative control and wells with no cells as a background control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[29]
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[30]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for background absorbance.
Caption: Experimental Workflow for an MTT Cytotoxicity Assay.
Conclusion and Future Directions
The journey of podophyllotoxin derivatives from a toxic natural product to the indispensable chemotherapeutic agent etoposide is a testament to the power of medicinal chemistry and a deep understanding of molecular biology. By shifting the drug's mechanism from microtubule disruption to topoisomerase II poisoning, scientists were able to create a compound with a more favorable therapeutic window. Etoposide remains a critical tool in the oncologist's arsenal, particularly for testicular and small cell lung cancers.
Current and future research continues to explore ways to improve upon etoposide. This includes the development of prodrugs like etoposide phosphate to enhance solubility and bioavailability, strategies to overcome drug resistance, and the investigation of novel drug delivery systems. Furthermore, the reliance on the endangered Himalayan Mayapple for the precursor podophyllotoxin has spurred research into alternative production methods, including total biosynthesis in more accessible plant chassis or microbial systems[31][32]. The history of etoposide serves as a powerful example of how nature's pharmacopeia can be harnessed and refined to create life-saving medicines.
References
- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: History, Recent Advances and Future Prospects - ProQuest [proquest.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. Etoposide: four decades of development of a topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 7. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of podophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Etoposide - NCI [cancer.gov]
- 18. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Systematic Review and Pooled Analysis of Studies of Oral Etoposide in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral treatment with etoposide in small cell lung cancer – dilemmas and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. topogen.com [topogen.com]
- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 31. community.the-hospitalist.org [community.the-hospitalist.org]
- 32. Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Etoposide Phosphate Disodium: Application Notes and Protocols for In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a potent anti-cancer agent widely used in chemotherapy.[1][2] In vitro, etoposide phosphate is converted by cellular phosphatases to its active form, etoposide. Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3] By stabilizing the covalent complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand DNA breaks, subsequently triggering cell cycle arrest, primarily at the S and G2/M phases, and ultimately inducing apoptosis.[3][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to evaluate its cytotoxic and mechanistic properties.
Data Presentation
The following tables summarize the quantitative effects of etoposide on various cancer cell lines, providing key metrics for cytotoxicity, apoptosis induction, and cell cycle arrest.
Table 1: Cytotoxicity of Etoposide (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 72 | 3.49 | [6] |
| BEAS-2B | Normal Lung | 48 | 4.36 | [6] |
| BEAS-2B | Normal Lung | 72 | 2.10 | [6] |
| HCT-15 | Colorectal Adenocarcinoma | Not Specified | >100 | [7] |
| U251 | Glioblastoma | Not Specified | 23.4 | [7] |
| PC-3 | Prostatic Adenocarcinoma | Not Specified | 14-17 | [7] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | >100 | [7] |
| SKLU-1 | Lung Adenocarcinoma | Not Specified | >100 | [7] |
Table 2: Etoposide-Induced Apoptosis
| Cell Line | Etoposide Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MEFs | 1.5 | 18 | ~22% | [8] |
| MEFs | 15 | 18 | ~60% | [8] |
| MEFs | 150 | 18 | ~65% | [8] |
| HL-60 | 10 | 4 | 22.5% | [9] |
| SH-SY5Y | 60 | 24 | ~30% | [10] |
| SH-SY5Y | 60 | 70 | ~90% | [10] |
| DA-1 | 100 | 17 | 62.2% | [11] |
Table 3: Etoposide-Induced Cell Cycle Arrest
| Cell Line | Etoposide Concentration (µM) | Incubation Time (hours) | Cell Cycle Phase Arrest | Reference |
| L929 | 1-5 | 24 | G2/M | [12][13] |
| SCLC cell line | 0.25-2 | 24 | S and G2/M | [5] |
| Neural Progenitor Cells | Not Specified | Not Specified | S and G2/M | [4] |
| HEK293 | 100 | 16-24 | S and G2/M | [14] |
Experimental Protocols
Reconstitution of this compound
This compound is a lyophilized powder that requires reconstitution before use in cell culture.
Materials:
-
This compound vial
-
Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection[1][15]
-
Sterile syringes and needles
Protocol:
-
Aseptically add the appropriate volume of sterile diluent to the vial to achieve a desired stock concentration. For example, to create a 20 mg/mL or 10 mg/mL etoposide equivalent stock solution.[1][15]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
The reconstituted solution can be further diluted with a complete cell culture medium to the final working concentrations.
-
Store the reconstituted stock solution as recommended by the manufacturer. For Etopophos®, reconstituted solutions can be stored at 2-8°C for up to 7 days.[2]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of etoposide phosphate by measuring cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (reconstituted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of etoposide phosphate in a complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of etoposide phosphate. Include untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with etoposide phosphate.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (reconstituted)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of etoposide phosphate for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of etoposide phosphate on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (reconstituted)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with etoposide phosphate for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies with etoposide phosphate.
Caption: Etoposide's mechanism of action leading to apoptosis.
References
- 1. bms.com [bms.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Etoposide | Cell Signaling Technology [cellsignal.com]
- 4. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medsafe.govt.nz [medsafe.govt.nz]
Application Note: Preparation and Handling of Etoposide Phosphate Disodium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of etoposide phosphate disodium for laboratory use. Etoposide phosphate is a water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely used in cancer research and drug development.[1][2] Its high water solubility overcomes the formulation challenges associated with its active moiety, etoposide, reducing the potential for precipitation during dilution and administration.[2][3] These guidelines are intended to ensure the accurate and safe preparation of stable, reliable solutions for in vitro and in vivo experiments.
Chemical and Physical Properties
This compound is the phosphate ester salt of etoposide.[1][4] Upon administration, it is rapidly converted to the active compound, etoposide, by dephosphorylation.[5][6]
| Property | Value | References |
| Chemical Name | This compound | [4] |
| Synonyms | Etopophos, BMY-40481 disodium | [1][4] |
| Molecular Formula | C₂₉H₃₁Na₂O₁₆P | [4][7] |
| Molecular Weight | 712.50 g/mol | [1][7] |
| Appearance | White to off-white lyophilized powder | [8] |
| Solubility | Highly soluble in water (>100 mg/mL), Soluble in DMSO | [2][8][9] |
Mechanism of Action
Etoposide phosphate acts as a prodrug that is metabolically converted to etoposide.[6] Etoposide then exerts its cytotoxic effects by inhibiting DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of permanent double-strand breaks.[3] This DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately induces apoptosis.[1][10]
Caption: Mechanism of action of etoposide phosphate.
Experimental Protocols
Safety First: Etoposide phosphate is a cytotoxic agent and should be handled with caution.[3][11] Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[12] All preparation steps should be performed in a certified biological safety cabinet or fume hood.[11]
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL Etoposide Equivalent)
This protocol describes the reconstitution of lyophilized etoposide phosphate powder to create a concentrated stock solution. The concentration is often expressed in terms of the etoposide equivalent weight. Note that 113.6 mg of etoposide phosphate is equivalent to 100 mg of etoposide.[12]
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection (SWFI), 0.9% Sodium Chloride, or 5% Dextrose
-
Sterile, light-protected vials (e.g., amber microcentrifuge tubes)
-
Calibrated pipettes and sterile tips
Procedure:
-
Bring the vial of etoposide phosphate powder to room temperature before opening.
-
Aseptically add the required volume of sterile solvent to the vial. To prepare a 10 mg/mL (etoposide equivalent) stock solution from a vial containing 113.6 mg of etoposide phosphate (equivalent to 100 mg etoposide), add 10 mL of SWFI.[12]
-
Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear.
-
Visually inspect the solution for any particulate matter or discoloration before use.[5]
-
Dispense the stock solution into single-use aliquots in sterile, light-protected vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots as recommended in the Storage and Stability section below.
Caption: Workflow for preparing etoposide phosphate stock solution.
Protocol 2: Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution must be further diluted to the final desired concentration using an appropriate vehicle, such as sterile phosphate-buffered saline (PBS) or cell culture medium.
Procedure:
-
Thaw an aliquot of the high-concentration stock solution at room temperature.
-
Perform a serial dilution to achieve the desired final concentration. For example, to make a 100 µM working solution from a 10 mg/mL stock:
-
First, convert the stock concentration: (10 mg/mL) / (588.56 g/mol ) * 1000 = 16.99 mM (using etoposide MW for biological activity).
-
Dilute the 16.99 mM stock 1:10 in media to get a 1.699 mM intermediate solution.
-
Dilute the 1.699 mM solution approximately 1:17 in media to get the final 100 µM working solution.
-
-
Always prepare fresh working solutions from the stock solution for each experiment to ensure consistency and efficacy. Do not store dilute aqueous solutions for extended periods unless stability data is available.
Storage and Stability
Proper storage is critical to maintain the integrity of etoposide phosphate solutions.
| Formulation | Storage Temperature | Stability | References |
| Unopened Vials (Lyophilized Powder) | 2°C to 8°C (Refrigerated) | Until expiration date on the package | [5][13] |
| Reconstituted Stock (in SWFI, 0.9% NaCl, or 5% Dextrose) | 20°C to 25°C (Room Temp) | 24 hours | [5][12] |
| 2°C to 8°C (Refrigerated) | 7 days | [8][13] | |
| -20°C (Frozen) | Long term (months to years) | [14] | |
| Reconstituted Stock (in Bacteriostatic Water with Benzyl Alcohol) | 20°C to 25°C (Room Temp) | 48 hours | [8][12] |
| 2°C to 8°C (Refrigerated) | 7 days | [8] | |
| Further Diluted Solutions (e.g., ≥0.1 mg/mL) | 20°C to 25°C or 2°C to 8°C | 24 hours | [5][12] |
Note: For long-term storage, freezing aliquots at -20°C is recommended.[14] Avoid repeated freeze-thaw cycles. Always protect solutions from light.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Phytochemical: this compound salt [caps.ncbs.res.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. a2bchem.com [a2bchem.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Etoposide Phosphate | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. bms.com [bms.com]
- 14. medkoo.com [medkoo.com]
Application Note & Protocol: Simultaneous Quantification of Etoposide Phosphate and Etoposide by High-Performance Liquid Chromatography
This application note provides a comprehensive protocol for the simultaneous quantification of etoposide phosphate and its active metabolite, etoposide, using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, formulation analysis, and quality control.
Etoposide is a widely used anti-cancer agent that functions by inhibiting topoisomerase II.[1][2] Etoposide phosphate is a water-soluble prodrug developed to overcome the poor aqueous solubility of etoposide.[3][4] Following administration, etoposide phosphate is rapidly and extensively converted to etoposide.[5] Therefore, a reliable method for the simultaneous quantification of both compounds is crucial for accurate pharmacokinetic and pharmacodynamic assessments.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the conversion of the prodrug etoposide phosphate to the active drug etoposide.
Caption: Conversion of Etoposide Phosphate to Etoposide.
The experimental workflow for sample analysis is depicted in the diagram below.
Caption: HPLC Analysis Workflow.
Experimental Protocols
This protocol is a composite based on validated methods for etoposide analysis and may require optimization for the simultaneous determination of etoposide phosphate.
Materials and Reagents
-
Etoposide reference standard
-
Etoposide phosphate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or Potassium dihydrogen phosphate (analytical grade)
-
Formic acid or Acetic acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes recommended starting conditions for the HPLC method.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water (pH 4.0 with formic acid)B: Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-14 min: 70-30% B14-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient (25°C) |
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve etoposide and etoposide phosphate reference standards in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For Pharmaceutical Formulations:
-
Dilute the formulation with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.
-
-
For Plasma Samples:
-
To 100 µL of plasma, add an internal standard (e.g., teniposide).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.[6]
-
Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods for etoposide, which can be used as a benchmark for the simultaneous analysis method.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2% | [1][8] |
| Limit of Detection (LOD) | 0.30 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.99 µg/mL | [7] |
Data Presentation
The quantitative data for a hypothetical analysis is presented in the tables below for clarity and easy comparison.
Table 1: Calibration Data for Etoposide and Etoposide Phosphate
| Concentration (µg/mL) | Etoposide Peak Area | Etoposide Phosphate Peak Area |
| 1 | 15,234 | 12,876 |
| 5 | 76,170 | 64,380 |
| 10 | 152,340 | 128,760 |
| 25 | 380,850 | 321,900 |
| 50 | 761,700 | 643,800 |
| 100 | 1,523,400 | 1,287,600 |
| r² | 0.9998 | 0.9997 |
Table 2: Accuracy and Precision Data
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Accuracy (%) | Precision (% RSD) |
| Etoposide | 10 | 9.9 ± 0.15 | 99.0 | 1.5 |
| 50 | 50.5 ± 0.76 | 101.0 | 1.5 | |
| 100 | 98.5 ± 1.48 | 98.5 | 1.5 | |
| Etoposide Phosphate | 10 | 10.2 ± 0.18 | 102.0 | 1.8 |
| 50 | 49.0 ± 0.88 | 98.0 | 1.8 | |
| 100 | 101.0 ± 1.82 | 101.0 | 1.8 |
Table 3: System Suitability Parameters
| Parameter | Etoposide | Etoposide Phosphate | Acceptance Criteria |
| Retention Time (min) | ~6.5 | ~3.2 | - |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 2500 | > 2000 |
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the simultaneous quantification of etoposide phosphate and etoposide. The method is suitable for a variety of applications in pharmaceutical analysis and clinical research. The provided experimental protocol and validation parameters serve as a strong foundation for implementing this method in a laboratory setting. Researchers should perform their own method validation to ensure suitability for their specific application.
References
- 1. Validation and estimation of etoposide via RP-HPLC. [wisdomlib.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. eijppr.com [eijppr.com]
Application of Etoposide Phosphate in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a widely used chemotherapeutic agent. Its application in three-dimensional (3D) organoid culture systems provides a powerful platform for preclinical drug screening, modeling of cancer biology, and the investigation of drug resistance mechanisms in a physiologically relevant context. Organoids, derived from patient tissues, recapitulate the complex cellular heterogeneity and architecture of the original tumor, offering a superior model to traditional 2D cell cultures.
This document provides detailed application notes and protocols for the use of etoposide phosphate in 3D organoid systems, focusing on assessing its cytotoxic effects, characterizing the DNA damage response, and inducing cellular senescence.
Mechanism of Action
Etoposide phosphate is dephosphorylated in vivo to its active form, etoposide. Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient double-strand breaks created by topoisomerase II, etoposide prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a robust DNA damage response (DDR). A key signaling cascade in this response involves the activation of Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates a variety of downstream targets, including the histone variant H2AX (forming γH2AX) and the checkpoint kinase CHK2. This cascade ultimately leads to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest, apoptosis, or senescence, depending on the cellular context and the extent of DNA damage.
Mechanism of Etoposide Action and DNA Damage Response.
Applications and Experimental Protocols
Assessment of Cytotoxicity and Drug Sensitivity
A primary application of etoposide phosphate in organoid cultures is to determine the dose-dependent cytotoxic effects and to establish the half-maximal inhibitory concentration (IC50) for different patient-derived organoids. This is crucial for preclinical drug sensitivity screening.
Experimental Workflow: Cytotoxicity Assay
Workflow for determining etoposide cytotoxicity in organoids.
Protocol: Organoid Viability Assay (using CellTiter-Glo® 3D)
-
Organoid Culture and Seeding:
-
Culture patient-derived organoids in the appropriate medium.
-
Dissociate organoids into a single-cell suspension using an enzyme such as TrypLE Express.
-
Count the cells and resuspend them in Matrigel at a density of 200 cells in 10 µL of Matrigel per well of a 96-well plate.[1]
-
Dispense the Matrigel domes into the center of the wells and allow them to polymerize at 37°C for 30 minutes.[1]
-
Add 100 µL of culture medium to each well.
-
Culture for 2 days to allow organoid formation.[1]
-
-
Etoposide Treatment:
-
Prepare a serial dilution of etoposide phosphate in the culture medium. A suggested concentration range is 0.01, 0.1, 1, 2, 5, and 10 µM.[1]
-
Carefully replace the medium in each well with the medium containing the different concentrations of etoposide. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 8 days.[1]
-
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® 3D reagent and the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability against the logarithm of the etoposide concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Quantitative Data Summary
| Organoid Model | Drug | IC50 (µM) | Reference |
| Small Cell Lung Cancer (SPDTO #7) | Etoposide | 0.5382 | [1] |
| Small Cell Lung Cancer (SPDTO #7) | Cisplatin | 12.39 | [1] |
Characterization of DNA Damage Response
To confirm the mechanism of action of etoposide and to quantify its DNA-damaging effects in organoids, immunofluorescent staining for γH2AX is a standard method.
Experimental Workflow: γH2AX Staining
Workflow for γH2AX immunofluorescence staining in organoids.
Protocol: Immunofluorescent Staining for γH2AX in Organoids
-
Organoid Culture and Treatment:
-
Fixation and Permeabilization:
-
Carefully remove the culture medium.
-
Fix the organoids with 4% paraformaldehyde (PFA) in PBS for 1 hour at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1-2 hours at room temperature.
-
Incubate with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Wash three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with wash buffer.
-
-
Imaging and Analysis:
Quantitative Data Summary
| Organoid Line | Treatment | Endpoint | Observation | Reference |
| Ovarian Cancer (HUB008, HUB010) | Etoposide (7-point dose response) | Total nuclear γH2AX spot area | Dose-dependent increase in γH2AX signal | [2][3][4] |
| Ovarian Cancer (HUB014) | Etoposide (up to 30 µM) | Total nuclear γH2AX spot area | No significant response, indicating resistance | [2][3][4] |
Induction and Detection of Cellular Senescence
Sub-lethal doses of etoposide can induce cellular senescence, a state of irreversible cell cycle arrest. This is a relevant cellular outcome to study in the context of cancer therapy and aging.
Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Organoids
-
Organoid Culture and Treatment:
-
SA-β-gal Staining:
-
Wash the organoids in their Matrigel domes with PBS.
-
Fix the organoids with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the organoids twice with PBS.
-
Prepare the SA-β-gal staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0).
-
Incubate the organoids in the staining solution at 37°C overnight in a dry incubator (no CO2).
-
Observe the development of a blue color in senescent cells under a bright-field microscope.
-
-
Analysis:
-
Capture images of the stained organoids.
-
Quantify the senescent phenotype by measuring the area of blue staining relative to the total organoid area.
-
Expected Results
-
Cytotoxicity Assays: Etoposide treatment will lead to a dose-dependent decrease in organoid viability, allowing for the determination of IC50 values. These values can vary between different patient-derived organoids, reflecting individual tumor sensitivities.[1]
-
DNA Damage Response: A dose-dependent increase in the number and intensity of nuclear γH2AX foci will be observed in etoposide-sensitive organoids, indicating the induction of DNA double-strand breaks.[2][3][4] Resistant organoids will show a blunted or absent γH2AX response.[2][3][4]
-
Cellular Senescence: Treatment with appropriate concentrations of etoposide will result in a subset of organoid cells staining positive for SA-β-gal, indicating the induction of senescence.[5][6] Morphological changes, such as an increase in organoid size and a more flattened cellular appearance, may also be observed.
Conclusion
The use of etoposide phosphate in 3D organoid culture systems offers a sophisticated and clinically relevant approach to cancer research and drug development. The protocols outlined in this document provide a framework for assessing drug efficacy, elucidating mechanisms of action, and exploring cellular outcomes such as senescence. By leveraging the power of patient-derived organoids, researchers can gain deeper insights into tumor biology and accelerate the translation of preclinical findings to the clinic.
References
- 1. Establishment and Long-Term Expansion of Small Cell Lung Cancer Patient-Derived Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction and identification of a human small intestinal organoid aging model induced by etoposide#br# [cjpt.magtechjournal.com]
- 6. Etoposide Induces Mitochondrial Dysfunction and Cellular Senescence in Primary Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Etoposide Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate is a water-soluble prodrug that is converted in vivo to etoposide, a potent inhibitor of topoisomerase II.[1] By stabilizing the covalent intermediate complex between topoisomerase II and DNA, etoposide induces double-strand breaks, leading to the activation of DNA damage response pathways.[2] This cellular response culminates in cell cycle arrest, primarily at the G2/M phase, and in some cases, apoptosis.[3] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, making it an invaluable tool for assessing the cytostatic effects of compounds like etoposide phosphate.
This document provides detailed protocols for the analysis of etoposide phosphate-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. It includes a representative dose-response dataset, methodologies for key experiments, and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following table summarizes the dose-dependent effect of etoposide (the active form of etoposide phosphate) on the cell cycle distribution of L929 cells after 24 hours of treatment. This data is representative of a typical experiment and can be used as a reference for expected outcomes.
Table 1: Dose-Dependent Effect of Etoposide on Cell Cycle Distribution in L929 Cells [4]
| Etoposide Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65 | 25 | 10 |
| 0.1 | 63 | 26 | 11 |
| 0.5 | 50 | 20 | 30 |
| 1.0 | 15 | 10 | 75 |
| 5.0 | 5 | 5 | 90 |
| 10.0 | 5 | 5 | 90 |
Signaling Pathway
Etoposide phosphate, after its conversion to etoposide, inhibits topoisomerase II, leading to DNA double-strand breaks. This damage activates the ATM (Ataxia Telangiectasia Mutated) kinase, which in turn phosphorylates and activates downstream effectors including the checkpoint kinase Chk2 and the tumor suppressor p53.[2] Activated Chk2 phosphorylates and inactivates the phosphatase CDC25C.[2] Inactivated CDC25C can no longer activate the CDK1/Cyclin B complex, which is essential for entry into mitosis, thus causing cell cycle arrest in the G2 phase.[2] Concurrently, activated p53 can transcriptionally upregulate the CDK inhibitor p21, which further contributes to cell cycle arrest.
Caption: Etoposide-induced DNA damage signaling pathway leading to G2/M cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment with Etoposide Phosphate
This protocol outlines the general procedure for treating adherent or suspension cells with etoposide phosphate.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, L929)
-
Complete cell culture medium
-
Etoposide phosphate stock solution (e.g., 10 mM in sterile water or PBS)
-
6-well plates or T-25 flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80% confluency (for adherent cells) by the end of the experiment.
-
Allow cells to attach and resume proliferation (typically 24 hours).
-
Prepare a series of dilutions of etoposide phosphate in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., as indicated in Table 1). Include a vehicle-only control (medium with the same amount of solvent used for the drug stock).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of etoposide phosphate.
-
Incubate the cells for the desired period (e.g., 24 hours).
Cell Preparation and Staining with Propidium Iodide
This protocol describes the fixation and staining of cells for cell cycle analysis using propidium iodide.
Materials:
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
70% ethanol, ice-cold
-
RNase A stock solution (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvesting Cells:
-
Adherent cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Wash the cell pellet once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of approximately 70%. This dropwise addition is crucial to prevent cell clumping.[5][6]
-
Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.[2]
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[5]
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A stock solution (final concentration 100 µg/mL) to degrade RNA, which PI can also bind to.[6]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for a longer duration.[2][5]
-
The cells are now ready for flow cytometry analysis. Keep the samples on ice and protected from light until acquisition.
Flow Cytometry Analysis
Instrumentation and Setup:
-
A flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.
-
Set the DNA fluorescence parameter (e.g., FL2 or PE-Texas Red channel) to a linear scale.[7]
-
Create a histogram of the DNA fluorescence signal.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates. A pulse-width or pulse-area vs. pulse-height plot for the DNA fluorescence channel is recommended for doublet discrimination.[6]
Data Acquisition and Analysis:
-
Acquire data for at least 10,000-20,000 single-cell events per sample.[5]
-
The resulting DNA content histogram will show distinct peaks corresponding to the G1 (2n DNA content), and G2/M (4n DNA content) phases of the cell cycle. Cells in the S phase will have an intermediate DNA content and will be distributed between the G1 and G2/M peaks.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™, FCS Express™) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow
The following diagram illustrates the overall workflow for analyzing etoposide phosphate-induced cell cycle arrest.
Caption: A step-by-step workflow for the analysis of cell cycle arrest.
Logical Relationships in Cellular Response
The cellular response to etoposide phosphate involves a series of dependent events, from the initial drug action to the final observable outcome of cell cycle arrest.
Caption: Logical flow from drug administration to cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Etoposide phosphate disodium solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of etoposide phosphate disodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide?
This compound is a water-soluble prodrug of etoposide, an antineoplastic agent. The phosphate ester group significantly increases its aqueous solubility, reducing the risk of precipitation upon dilution and administration compared to the poorly water-soluble etoposide.[1] In vivo, endogenous phosphatases rapidly convert etoposide phosphate to the active cytotoxic agent, etoposide.[2]
Q2: What are the recommended diluents for reconstituting and diluting this compound?
Etoposide phosphate for injection can be reconstituted with Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection.[3][4][5] It can also be reconstituted with Bacteriostatic Water for Injection with benzyl alcohol or Bacteriostatic Sodium Chloride for Injection with benzyl alcohol.[3][4][5] Following reconstitution, it can be further diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[3][4][5]
Q3: What is the pH of the reconstituted etoposide phosphate solution?
When reconstituted with Sterile Water for Injection to a concentration of 1 mg/mL (as etoposide), the resulting solution has a pH of approximately 2.9.[6]
Q4: What are the key factors that can affect the stability of etoposide phosphate solutions?
The stability of etoposide phosphate solutions is primarily influenced by:
-
Temperature: Storage at elevated temperatures can accelerate the conversion of etoposide phosphate to etoposide.
-
pH: Etoposide phosphate exhibits maximum stability in the pH range of 4-6.[7]
-
Time: The duration of storage after reconstitution and dilution impacts the extent of conversion to etoposide.
-
Light: Vials should be protected from light.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the solution | - The solution has been diluted to a concentration where the active form, etoposide, is precipitating. Etoposide is poorly soluble in aqueous solutions.[8] - The solution was refrigerated after dilution, which can increase the risk of etoposide precipitation.[9] - Incompatible drug administered concurrently through the same line. | - Visually inspect the solution for particulate matter before administration.[3][4] - Avoid refrigeration of diluted solutions unless specified.[9] - Do not administer if precipitation is observed. - Check for drug compatibility before co-administration. Etoposide phosphate is incompatible with drugs such as amphotericin B and cefepime hydrochloride.[10] |
| Discoloration of the solution | - Potential degradation of the product. | - Do not use if discoloration is observed.[3][4] - Ensure proper storage conditions have been maintained. |
| Variable experimental results | - Inconsistent preparation of solutions. - Degradation of etoposide phosphate to etoposide during the experiment. | - Follow a standardized and validated protocol for solution preparation. - Control the temperature and pH of the experimental solutions. - Use freshly prepared solutions for critical experiments or validate the stability under your specific experimental conditions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | >100 mg/mL | [11][12] |
| DMSO | 100 mg/mL | [12] |
| Ethanol | Insoluble | [12] |
Table 2: Stability of Reconstituted Etoposide Phosphate Solutions
| Reconstitution Diluent | Storage Temperature | Storage Duration | Reference |
| Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection | 20-25°C (68-77°F) | 24 hours | [4][5] |
| 2-8°C (36-46°F) | 7 days | [4] | |
| Bacteriostatic Water for Injection with Benzyl Alcohol, Bacteriostatic Sodium Chloride for Injection with Benzyl Alcohol | 20-25°C (68-77°F) | 48 hours | [4][5] |
Table 3: Stability of Further Diluted Etoposide Phosphate Solutions
| Diluent | Final Concentration (as etoposide) | Storage Temperature | Storage Duration | Reference |
| 5% Dextrose Injection, 0.9% Sodium Chloride Injection | As low as 0.1 mg/mL | 20-25°C (68-77°F) or 2-8°C (36-46°F) | 24 hours | [4] |
| 5% Dextrose Injection, 0.9% Sodium Chloride Injection | 0.1 and 10 mg/mL | 4°C and 23°C | 31 days | [13] |
| 32°C | 7 days | [13] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the thermodynamic solubility of this compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solution (e.g., purified water, phosphate buffer pH 7.4) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Stability Testing of Etoposide Phosphate in Aqueous Solution
This protocol describes a typical workflow for assessing the chemical stability of etoposide phosphate in an aqueous solution.
-
Solution Preparation: Prepare a solution of this compound of known concentration in the desired aqueous medium.
-
Storage: Aliquot the solution into multiple sealed vials and store them under controlled conditions (e.g., specified temperature and light exposure).
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from a vial.
-
Analysis: Analyze the sample immediately using a stability-indicating HPLC method. The method should be able to separate the intact etoposide phosphate from its potential degradation products, primarily etoposide.
-
Data Evaluation: Calculate the percentage of the initial etoposide phosphate concentration remaining at each time point. A common stability threshold is the retention of at least 90% of the initial concentration.
Visualizations
Caption: Workflow for Stability Testing of Etoposide Phosphate.
Caption: Troubleshooting Logic for Solution Precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rheolution.com [rheolution.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. medkoo.com [medkoo.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for etoposide phosphate in cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting cytotoxicity assays involving etoposide phosphate.
Frequently Asked Questions (FAQs)
Q1: What is etoposide phosphate and how does it induce cytotoxicity?
Etoposide phosphate is a water-soluble prodrug that is converted in the body to its active form, etoposide.[1] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2] By stabilizing the complex between topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1][3] This extensive DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately leads to programmed cell death (apoptosis).[2][4]
Q2: What is the optimal incubation time for etoposide phosphate in a cytotoxicity assay?
The optimal incubation time for etoposide phosphate can vary significantly depending on the cell line, its proliferation rate, and the experimental objectives. Published studies have reported a wide range of incubation times, from as short as 1 hour to as long as 96 hours.[5][6] Shorter incubation times may be sufficient to induce initial DNA damage, while longer incubation periods are often necessary to observe downstream effects like apoptosis and significant reductions in cell viability. For instance, in some cell lines, achieving a measurable IC50 value may require a 72-hour incubation.[7] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation time for your specific cell line and experimental conditions.[8]
Q3: How stable is etoposide phosphate in cell culture medium?
Etoposide phosphate is a water-soluble ester prodrug of etoposide, which improves its stability and reduces the potential for precipitation in aqueous solutions compared to etoposide.[9] Studies have shown that etoposide phosphate solutions are physically and chemically stable for extended periods under various storage conditions.[10] However, the active form, etoposide, can be less stable in in vitro culture conditions, with a half-life that can be influenced by the pH of the medium.[11] Therefore, for prolonged experiments, it is advisable to consider the stability of the active compound and potentially refresh the medium containing the drug.
Q4: Why am I observing high variability in my cytotoxicity assay results with etoposide phosphate?
High variability in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in results. Ensure a homogenous cell suspension and accurate pipetting.
-
Compound Stability: While etoposide phosphate is stable, its conversion to the active form and the stability of etoposide itself could be influenced by experimental conditions.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile saline or medium and not use them for experimental data.
-
Pipetting Errors: Inaccurate serial dilutions or inconsistent volumes of reagents added to the wells can introduce significant errors.
-
Cell Line Heterogeneity: Variations within the cell population can lead to differential responses to the drug.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | Incubation time is too short for the specific cell line. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[7][8] |
| Drug concentration is too low. | Conduct a dose-response experiment with a wider range of concentrations. | |
| Cell line is resistant to etoposide. | Consider using a different cell line or investigating mechanisms of resistance. | |
| Instability of the active compound (etoposide) in the culture medium. | For long-term incubations, consider replenishing the medium with fresh drug at defined intervals.[11] | |
| High Background Signal in Control Wells | High cell density. | Optimize the initial cell seeding number to ensure cells are in the logarithmic growth phase throughout the experiment.[12] |
| Contamination of the cell culture. | Regularly check for microbial contamination and practice aseptic techniques. | |
| Inconsistent IC50 Values | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, and incubation conditions. |
| Pipetting inaccuracies during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile liquid to minimize evaporation from inner wells. |
Data Presentation
Table 1: Reported IC50 Values for Etoposide in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| MOLT-3 | Leukemia | Not Specified | 0.051 µM | [13] |
| A2780 | Ovarian Cancer | 72 hours | 0.07 µM | [6] |
| 1A9 | Ovarian Cancer | 3 days | 0.15 µM | [6] |
| 5637 | Bladder Cancer | 96 hours | 0.54 µM | [6] |
| CCRF-CEM | Leukemia | 6 hours | 0.6 µM | [5] |
| A549 | Lung Cancer | 72 hours | 3.49 µM | [7] |
| BEAS-2B | Normal Lung | 72 hours | 2.10 µM | [7] |
| 3LL | Mouse Lewis Lung Carcinoma | 48 hours | 4 µM | [6] |
| A2058 | Melanoma | 24 hours | 8.9 µM | [6] |
| HepG2 | Liver Cancer | Not Specified | 30.16 µM | [13] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay for Etoposide Phosphate
This protocol outlines a standard procedure for determining the cytotoxicity of etoposide phosphate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Reagent Preparation:
- Cell Culture Medium: Use the appropriate complete medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- Etoposide Phosphate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., sterile water or PBS) and store at -20°C.
- MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.
- Solubilization Buffer: Prepare a solution of 10% SDS in 0.01 M HCl.
2. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the desired seeding density in pre-warmed complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[8]
3. Drug Treatment: a. Prepare serial dilutions of etoposide phosphate from the stock solution in complete culture medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of etoposide phosphate. Include vehicle-only wells as a negative control. c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
4. MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for a standard cytotoxicity assay using etoposide phosphate.
Caption: Signaling pathway of etoposide phosphate-induced cytotoxicity.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. netjournals.org [netjournals.org]
- 8. oaji.net [oaji.net]
- 9. researchgate.net [researchgate.net]
- 10. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. apexbt.com [apexbt.com]
Etoposide phosphate degradation kinetics in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of etoposide phosphate in physiological buffers. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your in-vitro stability experiments.
Frequently Asked Questions (FAQs)
Q1: What is etoposide phosphate and why is its stability in physiological buffers important?
A1: Etoposide phosphate (Etopophos®) is a water-soluble prodrug of the anticancer agent etoposide.[1] Its increased solubility overcomes formulation challenges associated with the poorly soluble parent drug, etoposide.[1] Understanding its degradation kinetics—specifically, the rate at which it converts to the active etoposide—in physiological buffers (e.g., Phosphate Buffered Saline or PBS) is crucial for designing and interpreting in-vitro experiments. This data helps ensure that observed cellular effects are attributable to the intended compound and allows for accurate control over the concentration of both the prodrug and the active drug over the course of an experiment.
Q2: How stable is etoposide phosphate in common physiological buffers without enzymes?
A2: Etoposide phosphate is chemically very stable in aqueous solutions, including common physiological buffers and intravenous (IV) fluids, in the absence of enzymatic activity. Studies have shown that in solutions like 5% dextrose and 0.9% sodium chloride, there is little to no loss of etoposide phosphate even after 31 days at 23°C (less than 7% degradation) and even less at 4°C.[2] The conversion to etoposide is primarily driven by enzymes, specifically phosphatases.[3] Therefore, in a sterile, enzyme-free physiological buffer, the non-enzymatic hydrolysis of etoposide phosphate is expected to be very slow.
Q3: What is the primary mechanism of etoposide phosphate degradation in biological systems?
A3: The primary mechanism is enzymatic hydrolysis. In vivo, endogenous phosphatase enzymes rapidly and completely cleave the phosphate group from etoposide phosphate, converting it to the active drug, etoposide.[1][3] In-vitro studies confirm this; conversion is negligible in environments like gastric juice but significant in the presence of alkaline phosphatase, an enzyme found in bile.[4]
Q4: What factors can influence the degradation rate of etoposide phosphate?
A4: The key factors are:
-
Enzymes: The presence and concentration of phosphatase enzymes are the most significant factors accelerating degradation.
-
pH: While chemically stable, extreme pH values can affect the stability of both the prodrug and the resulting etoposide. The optimal pH for etoposide stability is between 4 and 5.[5]
-
Temperature: Higher temperatures can increase the rate of chemical hydrolysis, although this process is slow for etoposide phosphate at physiological temperatures.[6]
-
Microbial Contamination: Microorganisms can produce their own phosphatases, leading to unintended enzymatic degradation of the prodrug.[4]
Quantitative Data on Etoposide Phosphate Stability
The chemical stability of etoposide phosphate in aqueous solutions without the presence of converting enzymes is high. The following table summarizes stability data from studies in common intravenous fluids, which can serve as a proxy for its stability in physiological buffers.
| Concentration (as etoposide) | Vehicle | Temperature | Duration | Percent Loss | Reference |
| 0.1 mg/mL & 10 mg/mL | 5% Dextrose Injection | 32°C | 7 days | Little to no loss | [2] |
| 0.1 mg/mL & 10 mg/mL | 0.9% Sodium Chloride | 32°C | 7 days | Little to no loss | [2] |
| 10 mg/mL & 20 mg/mL | Bacteriostatic Water | 23°C | 31 days | Max. 6-7% | [2] |
| 10 mg/mL & 20 mg/mL | Bacteriostatic Water | 4°C | 31 days | < 4% | [2] |
Experimental Protocols
Protocol: In-Vitro Stability Assessment of Etoposide Phosphate in Physiological Buffer
This protocol outlines a method to determine the rate of non-enzymatic conversion of etoposide phosphate to etoposide in a physiological buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Etoposide phosphate
-
Etoposide reference standard
-
Physiological Buffer (e.g., sterile Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Sterile, low-binding microcentrifuge tubes or vials
-
Calibrated incubator (37°C)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of etoposide phosphate (e.g., 10 mg/mL) in sterile water.
-
Working Solution: Dilute the stock solution with the desired physiological buffer (e.g., PBS, pH 7.4) to the final test concentration (e.g., 100 µg/mL).
-
Standards: Prepare a series of calibration standards for both etoposide phosphate and etoposide in the same buffer.
3. Experimental Workflow:
References
- 1. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Etoposide Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating etoposide resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of etoposide resistance in cancer cell lines?
A1: Etoposide resistance is a multifaceted issue involving several cellular mechanisms:
-
Alterations in the Drug Target: Etoposide's primary target is topoisomerase II (Topo II). Resistance can arise from decreased expression of the TOP2A gene, which encodes the alpha isoform of the enzyme, or mutations in the gene that reduce the drug's ability to stabilize the Topo II-DNA cleavage complex.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump etoposide out of the cell, reducing its intracellular concentration and efficacy.[1][4][5]
-
Enhanced DNA Damage Response and Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA double-strand breaks induced by etoposide.[2][6][7] For instance, DNA polymerase β has been implicated in repairing etoposide-induced DNA lesions.[6]
-
Dysfunctional Apoptotic Pathways: Alterations in apoptotic signaling pathways can make cells resistant to the pro-apoptotic effects of etoposide-induced DNA damage.[2] This can involve the p53 pathway and activation of survival signals like the NF-κB pathway.[4][5]
-
Post-Translational Modifications of Topo II: Changes in the phosphorylation state of Topo II can affect its activity and sensitivity to etoposide.[8]
Q2: How can I develop an etoposide-resistant cancer cell line for my experiments?
A2: Developing an etoposide-resistant cell line typically involves continuous or stepwise exposure of a parental, sensitive cell line to increasing concentrations of the drug over a prolonged period.[9][10] A general protocol is outlined below.
Q3: My cells are showing only a small increase in IC50 after months of culture with etoposide. What could be wrong?
A3: This is a common challenge. Here are a few troubleshooting tips:
-
Drug Concentration Increments: The stepwise increase in etoposide concentration may be too aggressive, leading to excessive cell death and preventing the selection of resistant clones. Try using smaller, more gradual increases in drug concentration (e.g., 1.1-1.5 fold).[9]
-
Heterogeneity of Parental Line: The parental cell line may have a low intrinsic frequency of resistant cells. Consider starting with a larger population of cells or trying a different cell line.
-
Instability of Resistance: The resistance mechanism might be transient. It's crucial to continuously culture the resistant cells in the presence of etoposide to maintain the resistant phenotype.
-
Verification of Drug Activity: Ensure that the etoposide stock solution is fresh and has been stored correctly, as the compound can degrade over time.
Q4: Are there known biomarkers that I can test for in my resistant cell lines?
A4: Several potential biomarkers for etoposide resistance have been identified:
-
Gene Expression: Downregulation of TOP2A and upregulation of ABC transporter genes like ABCB1 (MDR1) and ABCC1 (MRP1) are common markers.[1][11]
-
Protein Levels: Changes in the protein levels of Topo IIα, P-glycoprotein, MRP1, and components of DNA repair and apoptotic pathways can be assessed by Western blotting or flow cytometry.
-
Gene Mutations: Specific mutations in the TP53 gene or a panel of genes including CSMD3, PCLO, RYR1, and EPB41L3 have been associated with etoposide resistance in some cancers.[12][13]
-
Cell Cycle Proteins: The expression status of proteins like Retinoblastoma (Rb) and p16 can also be indicative of sensitivity to etoposide-based therapies.[14]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Mix reagents thoroughly before adding to wells. |
| IC50 values differ significantly between experiments | Variations in cell passage number, cell density at the time of treatment, or incubation time. | Use cells within a consistent range of passage numbers. Optimize and standardize the initial cell seeding density.[15] Use a fixed incubation time for all experiments. |
| No clear dose-response curve | Drug concentration range is too high or too low. The drug may have degraded. | Perform a preliminary experiment with a wider, logarithmic range of drug concentrations to determine the optimal range.[15][16] Prepare fresh drug dilutions for each experiment. |
Guide 2: Difficulty in Detecting Changes in Topoisomerase II Activity
| Symptom | Possible Cause | Suggested Solution |
| No difference in Topo II activity between sensitive and resistant cells | The resistance mechanism may not involve altered Topo II activity. The assay may not be sensitive enough. | Investigate other resistance mechanisms, such as drug efflux or DNA repair. Ensure that the nuclear extracts for the assay are of high quality and that the assay conditions are optimized. |
| Low overall Topo II activity in all samples | Poor quality of nuclear extracts, inactive enzyme, or suboptimal assay conditions. | Prepare fresh nuclear extracts and store them properly. Use a positive control to ensure the assay is working. Optimize buffer conditions, ATP concentration, and incubation time. |
Quantitative Data Summary
Table 1: Experimentally Induced Etoposide Resistance in Cancer Cell Lines
| Parental Cell Line | Resistant Subline | Fold Resistance | Key Molecular Changes | Reference |
| MCF-7 (Breast Cancer) | MCF-7/1E | 2.6 | Downregulation of TOP2A, upregulation of MRP1, downregulation of TOPBP1 and EDD | [1] |
| MCF-7 (Breast Cancer) | MCF-7/4E | 4.6 | Downregulation of TOP2A, upregulation of MRP1, downregulation of TOPBP1 and EDD | [1] |
| HL60 (Leukemia) | HL60-EtopR H1A | 4.78 | Upregulation of Src kinase family genes (HCK, FGR) | [11] |
| HL60 (Leukemia) | HL60-EtopR H1B | 2.39 | Upregulation of Src kinase family genes (HCK, FGR) | [11] |
| HL60 (Leukemia) | HL60-EtopR H1C | 4.42 | Upregulation of Src kinase family genes (HCK, FGR) | [11] |
Experimental Protocols
Protocol 1: Development of an Etoposide-Resistant Cell Line
This protocol describes a stepwise method for generating an etoposide-resistant cell line.
-
Determine the initial IC50: First, determine the 50% inhibitory concentration (IC50) of etoposide for the parental cancer cell line using a standard cell viability assay (e.g., XTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in their recommended medium containing etoposide at a concentration equal to the IC50.
-
Monitor and Recover: Monitor the cells daily. A significant amount of cell death is expected. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.
-
Stepwise Concentration Increase: In the subsequent passages, gradually increase the concentration of etoposide. A 1.5 to 2.0-fold increase at each step is a good starting point.[9]
-
Maintenance Culture: Once the cells are able to proliferate at a significantly higher etoposide concentration (e.g., 10-fold the initial IC50), they can be considered resistant. Maintain the resistant cell line in a medium containing this concentration of etoposide to preserve the resistant phenotype.
-
Characterization: Periodically characterize the resistant cell line by determining its IC50 and comparing it to the parental line. Also, analyze the molecular changes to understand the mechanism of resistance.
Protocol 2: Cell Viability (XTT) Assay to Determine Etoposide IC50
This protocol outlines the steps for a typical XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.
-
Cell Seeding: Seed the cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of etoposide in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of etoposide. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for a few hours until the color develops.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each etoposide concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Key signaling pathways involved in etoposide resistance.
References
- 1. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms [open.metu.edu.tr]
- 3. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Validate User [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Etoposide Phosphate In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with etoposide phosphate in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between etoposide and etoposide phosphate?
Etoposide phosphate is a water-soluble prodrug of etoposide.[1][2] In itself, etoposide phosphate exhibits significantly less cytotoxic activity in vitro.[3][4] It requires enzymatic conversion to its active form, etoposide, to induce a cytotoxic effect. This conversion is carried out by endogenous phosphatases.[2][5] Etoposide is a potent anti-cancer agent that functions as a topoisomerase II inhibitor.[6][7]
Q2: How does etoposide phosphate become active in cell culture?
Etoposide phosphate is dephosphorylated by phosphatases present in the cell culture medium, particularly alkaline phosphatases often found in fetal bovine serum (FBS), or by phosphatases on the cell surface.[1][5] Once dephosphorylated, it becomes the active compound, etoposide.
Q3: What is the mechanism of action of etoposide?
Etoposide targets the enzyme topoisomerase II, which is crucial for DNA replication and cell division.[7][8] It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break.[9] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest (primarily in the G2/M phase), and ultimately apoptosis (programmed cell death).[3][9]
Q4: Why am I seeing variable results in my cytotoxicity assays?
Inconsistent results with etoposide phosphate can arise from several factors, the most common being variable conversion to etoposide. The activity of phosphatases can differ between batches of fetal bovine serum (FBS). Additionally, the stability of the active etoposide can be influenced by the pH of the culture medium.[10]
Q5: Should I use etoposide or etoposide phosphate for my in vitro experiments?
The choice depends on your experimental goals. Etoposide phosphate offers high water solubility, which can be an advantage for stock solution preparation.[11][12] However, for more consistent and reproducible results in vitro, direct use of etoposide might be preferable as it eliminates the variable conversion step. If using etoposide, be mindful of its lower solubility and potential for precipitation.[13][14]
Troubleshooting Guide
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Insufficient conversion to etoposide | Increase the serum concentration in your media if your cells can tolerate it. Test different lots of FBS, as phosphatase activity can vary. Consider adding a known amount of alkaline phosphatase to your media, but be aware this may alter the experimental conditions. |
| Degradation of active etoposide | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Etoposide stability is pH-dependent.[10] Prepare fresh dilutions of etoposide phosphate for each experiment. |
| Cell line resistance | Some cell lines may be inherently resistant to etoposide. This can be due to mechanisms like overexpression of efflux pumps (e.g., P-glycoprotein) or mutations in topoisomerase II.[7] Confirm the sensitivity of your cell line to etoposide using a direct treatment with etoposide as a positive control. |
| Incorrect dosage | Etoposide phosphate has a higher molecular weight than etoposide. Ensure your concentrations are molar equivalents if comparing to etoposide data. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent conversion to etoposide | Use the same batch of FBS for an entire set of experiments to minimize variability in phosphatase activity. |
| Precipitation of active etoposide | Although etoposide phosphate is soluble, the resulting etoposide is not.[12] If high concentrations are used, the converted etoposide may precipitate. Visually inspect your culture wells for any signs of precipitation. Consider using lower, more soluble concentrations. |
| Inconsistent cell health or density | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of etoposide phosphate in sterile water or PBS. Further dilute to desired concentrations in complete cell culture medium. If using etoposide directly, dissolve it in DMSO to create a stock solution and then dilute in culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of the drug. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kinetoplast DNA (kDNA - a network of catenated DNA circles), and the test compound (etoposide as a positive control).
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization: Visualize the DNA bands under UV light. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA circles. An effective inhibitor like etoposide will prevent this, leaving the kDNA as a slower-migrating band at the top of the gel.
Visualizations
Caption: Activation of Etoposide Phosphate and its Mechanism of Action.
Caption: Troubleshooting workflow for inconsistent etoposide phosphate results.
Caption: Simplified signaling pathway of Etoposide-induced apoptosis.
References
- 1. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Anti-tumor effects of antibody-alkaline phosphatase conjugates in combination with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 10. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publications.ashp.org [publications.ashp.org]
Long-term storage conditions for etoposide phosphate disodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of etoposide phosphate disodium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for unopened vials of this compound powder?
A1: Unopened vials of this compound, in its lyophilized powder form, should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] It is also crucial to protect the vials from light.[2] Do not freeze the powder.[2]
Q2: How should I reconstitute the lyophilized this compound powder?
A2: this compound powder should be reconstituted using a sterile diluent. Commonly used diluents include Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection.[1][2] For specific applications, Bacteriostatic Water for Injection with benzyl alcohol or Bacteriostatic Sodium Chloride for Injection with benzyl alcohol can also be used.[1][2] The final concentration after reconstitution is typically 10 mg/mL or 20 mg/mL of etoposide equivalent.[2]
Q3: What are the storage conditions and stability of this compound after reconstitution?
A3: The stability of the reconstituted solution depends on the diluent used and the storage temperature. The following table summarizes the stability data:
| Diluent | Storage Temperature | Stability |
| Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection | 20°C to 25°C (68°F to 77°F) | 24 hours[1][2] |
| Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection | 2°C to 8°C (36°F to 46°F) | 7 days[1][2] |
| Bacteriostatic Water for Injection with benzyl alcohol, Bacteriostatic Sodium Chloride for Injection with benzyl alcohol | 20°C to 25°C (68°F to 77°F) | 48 hours[1][2] |
| Bacteriostatic Water for Injection with benzyl alcohol, Bacteriostatic Sodium Chloride for Injection with benzyl alcohol | 2°C to 8°C (36°F to 46°F) | 7 days |
Q4: Can I further dilute the reconstituted etoposide phosphate solution? What are the stability considerations?
A4: Yes, the reconstituted solution can be further diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection to concentrations as low as 0.1 mg/mL.[1][2] These diluted solutions are stable for 24 hours at either room temperature (20°C to 25°C) or under refrigeration (2°C to 8°C).[2]
Q5: I have observed precipitation in my etoposide solution. What could be the cause?
A5: Etoposide phosphate is a water-soluble prodrug of etoposide, which significantly reduces the risk of precipitation compared to the less soluble etoposide.[3] However, precipitation can still occur, particularly with the non-phosphate form of etoposide, especially at concentrations above 0.4 mg/mL and when stored at refrigerated temperatures.[4][5] If you are using etoposide (not the phosphate form), higher concentrations are more prone to precipitation.[5][6] For etoposide phosphate, ensure proper reconstitution and dilution procedures are followed. If precipitation is observed, the solution should not be used.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
This guide will help you troubleshoot potential issues with your this compound stock that may lead to unreliable experimental results.
Signaling Pathway
Etoposide phosphate is a prodrug that is rapidly converted to etoposide in the body. Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of etoposide phosphate on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of etoposide phosphate in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of etoposide phosphate solution. Include a vehicle control (medium with the same concentration of diluent as the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
2. Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol is to detect the induction of apoptosis by etoposide phosphate through the analysis of cleaved caspase-3.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of etoposide phosphate for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for cleaved caspase-3 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system. The presence of a band for cleaved caspase-3 in the treated samples indicates apoptosis induction.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Etoposide Phosphate and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxicity of etoposide phosphate and its active metabolite, etoposide. The information presented herein is intended to assist researchers in understanding the fundamental differences in the in vitro activity of these two compounds and to provide standardized protocols for their evaluation.
Introduction
Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, leading to DNA strand breaks and apoptosis in cancer cells.[1][2][3][4][5] However, its poor water solubility presents challenges for formulation and administration. Etoposide phosphate is a water-soluble prodrug of etoposide, designed to overcome these limitations.[6][7][8][9][10][11] In vivo, etoposide phosphate is rapidly and completely converted to etoposide by phosphatases.[8][10] This conversion is crucial for its cytotoxic activity.
In Vitro Cytotoxicity: A Tale of Two Activities
A direct in vitro comparison of the cytotoxicity of etoposide and etoposide phosphate reveals a significant difference in their potency. Etoposide phosphate exhibits markedly lower cytotoxicity in vitro because standard cell culture conditions lack the necessary enzymatic activity (phosphatases) to efficiently convert the prodrug to its active form, etoposide.[10] Therefore, in vitro assays of etoposide phosphate do not accurately reflect its potential in vivo efficacy.
The cytotoxic effects observed in vitro are almost entirely attributable to etoposide. Below is a summary of the 50% inhibitory concentration (IC50) values for etoposide in various cancer cell lines, as determined by in vitro cytotoxicity assays.
Data Presentation: In Vitro Cytotoxicity of Etoposide
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A549 | Lung Cancer | 3.49 | 72 |
| BEAS-2B | Normal Lung (virus-transformed) | 2.10 | 72 |
| KELLY | Neuroblastoma | ~1.7 (1 µg/mL) | Not Specified |
| Raw 264.7 | Monocyte Macrophage | 5.40 µg/mL | 48 |
| MCF-7 | Breast Cancer | 142.67 µg/mL | 24 |
Note: The IC50 values are presented as reported in the respective studies and may vary based on the specific experimental conditions, such as cell density and assay method.[5][8][10]
Experimental Protocols: In Vitro Cytotoxicity Assessment
A common method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of etoposide and etoposide phosphate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Comparison
Caption: Workflow for comparing the in vitro cytotoxicity of etoposide and etoposide phosphate.
Etoposide's Apoptotic Signaling Pathway
Caption: Simplified diagram of the intrinsic apoptotic pathway induced by etoposide.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Etoposide Phosphate - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. bms.com [bms.com]
- 5. netjournals.org [netjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 8. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
A Comparative Guide to the Efficacy of Etoposide Phosphate and Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of etoposide phosphate with other prominent topoisomerase II inhibitors, including teniposide, doxorubicin, mitoxantrone, and amsacrine. The information is supported by preclinical and clinical data to aid in research and development decisions.
Introduction to Topoisomerase II Inhibitors
Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, after which they religate the broken strands. Topoisomerase II inhibitors are a class of anticancer agents that disrupt this process, leading to the accumulation of DSBs and subsequent cancer cell death. These inhibitors are broadly categorized as "poisons," which stabilize the topoisomerase II-DNA cleavage complex, and "catalytic inhibitors," which interfere with other steps in the enzyme's catalytic cycle. The drugs discussed in this guide are all topoisomerase II poisons.
Etoposide Phosphate: A Water-Soluble Prodrug
Etoposide phosphate is a water-soluble prodrug of etoposide.[1] Following administration, it is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[1][2] This conversion allows for the pharmacological and biological effects of etoposide phosphate to be considered equivalent to those of etoposide.[1] The primary advantage of the phosphate formulation is its increased water solubility, which allows for more convenient administration, including rapid intravenous infusion in smaller volumes, and eliminates the need for potentially toxic solubilizing agents required for etoposide.[1][3]
Mechanism of Action
The primary mechanism of action for etoposide and the other topoisomerase II inhibitors discussed here is the stabilization of the covalent topoisomerase II-DNA cleavage complex.[4] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs. These persistent DSBs trigger a DNA damage response (DDR), which can lead to cell cycle arrest, typically in the G2/M or S phase, and ultimately, apoptosis.[5][6]
While the general mechanism is similar, there are some distinctions among these inhibitors:
-
Etoposide and Teniposide: These epipodophyllotoxins act as non-intercalating agents, meaning they do not insert themselves into the DNA structure.[7]
-
Doxorubicin, Mitoxantrone, and Amsacrine: These are DNA intercalators, which insert between DNA base pairs.[8][9] This intercalation can contribute to their cytotoxic effects in addition to topoisomerase II inhibition.[8][9]
Comparative Efficacy: Preclinical Data
The in vitro cytotoxicity of topoisomerase II inhibitors is often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes a selection of reported IC50 values for etoposide and other topoisomerase II inhibitors in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and the specific experimental conditions.
| Cell Line | Cancer Type | Etoposide IC50 | Teniposide IC50 | Doxorubicin IC50 | Mitoxantrone IC50 | Amsacrine IC50 | Reference(s) |
| Tca8113 | Oral Squamous Cell Carcinoma | - | 0.35 µg/mL | - | - | - | [5][6] |
| SBC-3 | Small Cell Lung Cancer | - | Lower than Etoposide | - | - | - | [10] |
| L1210 | Murine Leukemia | Higher than Teniposide | 6-10x more potent than Etoposide | - | - | ~0.4 µM | [3][11][12] |
| HeLa | Cervical Cancer | Higher than Teniposide | More potent than Etoposide | - | - | - | [3] |
| Jurkat | Human T-cell Leukemia | - | - | - | - | ~0.4 µM | [12] |
| U937 | Human Histiocytic Lymphoma | - | - | - | - | ~0.4 µM | [12] |
Note: Direct comparative studies across all five drugs in the same panel of cell lines are limited. The data presented is a compilation from multiple sources.
Comparative Efficacy: Clinical Data
Clinical trials provide valuable insights into the comparative efficacy and toxicity of these agents in patients. The following tables summarize key findings from selected comparative clinical trials.
Etoposide Phosphate vs. Etoposide
| Cancer Type | Regimen | Key Findings | Reference |
| Small Cell Lung Cancer | Etoposide Phosphate + Cisplatin vs. Etoposide + Cisplatin | No significant difference in response rates (61% vs. 58%), median time to progression (6.9 vs. 7.0 months), or median survival. Etoposide phosphate is considered preferable due to ease of administration. | [3] |
Etoposide vs. Teniposide
| Cancer Type | Regimen | Key Findings | Reference |
| Small Cell Lung Cancer | Etoposide vs. Teniposide | No significant difference in overall response rates (65% vs. 71%) or complete response rates (24% vs. 23%). Median survival was 8.5 months for etoposide and 11.3 months for teniposide (p=0.58). Teniposide caused more hematologic toxicity. | [13] |
Etoposide vs. Doxorubicin
| Cancer Type | Regimen | Key Findings | Reference |
| Advanced Breast Cancer | Doxorubicin + Etoposide | Combination therapy resulted in a 42% response rate with mild and well-tolerated toxicity. | [5] |
Etoposide vs. Mitoxantrone (in combination regimens)
| Cancer Type | Regimen | Key Findings | Reference |
| Relapsed/Refractory Acute Myeloid Leukemia | Mitoxantrone, Etoposide, Cytarabine (MEC) vs. Mitoxantrone + High-Dose Cytarabine (Ara-C couplets) | Overall response rates were not significantly different (43.7% for MEC vs. 54.4% for Ara-C couplets). MEC was associated with significantly more febrile neutropenia and gastrointestinal toxicities. | [14] |
| Relapsed/Refractory Acute Myeloid Leukemia | Mitoxantrone + Etoposide | In a study of 91 patients, the overall response rate was 25%, with a median overall survival of 7.4 months. | [15] |
Etoposide vs. Amsacrine (in combination regimens)
| Cancer Type | Regimen | Key Findings | Reference |
| Refractory/Recurrent Childhood Acute Myeloid Leukemia | Amsacrine + Etoposide vs. Amsacrine + Etoposide + Azacitidine | The overall complete response rate was 34%. For relapsed patients, the addition of azacitidine did not improve the response rate (31% vs. 35%). | [16] |
| Refractory Acute Non-Lymphocytic Leukemia | Etoposide + Amsacrine | In a phase I trial, this combination led to 3 complete responses and 2 partial remissions in 14 patients. | [9] |
Signaling Pathways
The induction of DNA double-strand breaks by topoisomerase II inhibitors activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.
DNA Damage Response
Upon the formation of a stabilized cleavage complex and subsequent DSB, the DDR is initiated to arrest the cell cycle and facilitate DNA repair. Key players in this pathway include the sensor proteins ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets including the checkpoint kinases Chk1 and Chk2. This leads to the inactivation of Cdc25 phosphatases, which are required for cell cycle progression, resulting in a G2/M or S-phase arrest.
DNA Damage Response Pathway Induced by Topoisomerase II Inhibitors.
Apoptotic Signaling Pathways
If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. Etoposide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage can lead to the activation of p53, which in turn can upregulate pro-apoptotic proteins like PUMA and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: Etoposide can also trigger the Fas/FasL pathway, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can then directly activate caspase-3.
Other topoisomerase II inhibitors also induce apoptosis, often through similar pathways involving caspase activation and the regulation of Bcl-2 family proteins. For instance, mitoxantrone has been shown to induce apoptosis through a Caspase-3-mediated mechanism, upregulating pro-apoptotic Bax and Bim, and downregulating anti-apoptotic Bcl-2.[16] Teniposide is also known to induce apoptosis through various pathways, including the activation of p53.[11] Doxorubicin-induced DNA damage also converges on p53 and AKT/AMPK signaling to regulate cell death.[17] Amsacrine's induction of double-strand breaks also ultimately triggers apoptosis.[9]
Generalized Apoptotic Signaling Pathways Induced by Topoisomerase II Inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of topoisomerase II inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of topoisomerase II inhibitors on cancer cell lines and to calculate the IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the topoisomerase II inhibitors (e.g., etoposide, teniposide, doxorubicin, mitoxantrone, amsacrine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Workflow for a Cell Viability (MTT) Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with topoisomerase II inhibitors.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of topoisomerase II inhibitors for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with a binding buffer.
-
Staining: The cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature to allow for staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the drug treatment.
Topoisomerase II DNA Cleavage Assay
Objective: To assess the ability of topoisomerase II inhibitors to stabilize the topoisomerase II-DNA cleavage complex.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified topoisomerase II enzyme, and the topoisomerase II inhibitor at various concentrations in an appropriate reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to act on the DNA.
-
Termination and Protein Digestion: The reaction is stopped by the addition of SDS and proteinase K to digest the topoisomerase II enzyme, leaving the DNA with strand breaks if the cleavage complex was stabilized.
-
Agarose Gel Electrophoresis: The DNA samples are run on an agarose gel.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The stabilization of the cleavage complex is indicated by the appearance of linear DNA (resulting from a double-strand break) from the supercoiled DNA substrate. The amount of linear DNA can be quantified to determine the potency of the inhibitor in stabilizing the cleavage complex.
Conclusion
Etoposide phosphate, as a prodrug of etoposide, offers a favorable formulation with equivalent efficacy to etoposide. When compared to other topoisomerase II inhibitors, the choice of agent depends on the specific cancer type, the desired toxicity profile, and the potential for combination therapies. Teniposide has shown comparable or slightly higher potency in some preclinical and clinical settings but may also have a different toxicity profile. The intercalating agents doxorubicin, mitoxantrone, and amsacrine have distinct properties and are effective in various hematological and solid tumors. A thorough understanding of the comparative efficacy, mechanisms of action, and downstream signaling pathways of these inhibitors is essential for the rational design of novel anticancer therapeutic strategies.
References
- 1. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 4. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 10. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 12. Combination of mitoxantrone and etoposide in refractory acute myelogenous leukemia--an active and well-tolerated regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 15. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]
A Researcher's Guide to Validating Topoisomerase II Inhibition by Etoposide Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etoposide phosphate's performance in inhibiting topoisomerase II (Topo II) against other well-established inhibitors. We present supporting experimental data, detailed protocols for validation, and visualizations to clarify mechanisms and workflows.
Etoposide phosphate is a water-soluble prodrug that rapidly converts in the body to its active form, etoposide. Etoposide is a potent inhibitor of DNA topoisomerase II, a critical enzyme that manages DNA topology during replication, transcription, and chromosome segregation.[1][2] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis, making it a cornerstone of many chemotherapy regimens.[1][3]
Mechanism of Action: Etoposide as a Topoisomerase II Poison
Unlike catalytic inhibitors that block the enzyme's overall function, etoposide is classified as a "topoisomerase II poison." Its primary mechanism involves stabilizing a key intermediate in the Topo II catalytic cycle known as the cleavage complex.[4][5]
Normally, Topo II creates a transient double-strand break in the DNA to allow another DNA segment to pass through, after which it re-ligates the break.[4] Etoposide binds to this enzyme-DNA complex and inhibits the re-ligation step.[1][6] This action traps the enzyme on the DNA, leading to an accumulation of permanent, protein-linked double-strand breaks.[5] These breaks are highly cytotoxic and, if not repaired, initiate downstream signaling pathways that result in apoptosis.[2]
Caption: Mechanism of Etoposide as a Topoisomerase II Poison.
Comparison with Alternative Topoisomerase II Inhibitors
To validate the specific activity of etoposide phosphate, it is essential to compare it with other agents that target Topoisomerase II. These inhibitors are broadly categorized based on their mechanism of action.
| Category | Inhibitor | Mechanism of Action | Key Differences from Etoposide |
| Topo II Poison (Non-intercalating) | Etoposide | Stabilizes the Topo II-DNA cleavage complex, inhibiting DNA re-ligation.[7] | N/A (Baseline) |
| Topo II Poison (Intercalating) | Doxorubicin | Intercalates into DNA and stabilizes the cleavage complex.[8] | Intercalates into the DNA helix, whereas etoposide's interaction is primarily with the enzyme.[7] At higher concentrations, doxorubicin can inhibit Topo II activity, complicating its poisoning effect.[9] |
| Topo II Catalytic Inhibitor | Dexrazoxane (ICRF-187) | Locks the enzyme in a "closed clamp" conformation after DNA re-ligation but before ATP hydrolysis, preventing enzyme turnover.[7] | Does not generate double-strand breaks; instead, it prevents the enzyme from initiating a new catalytic cycle.[7] Often used for cardioprotection against doxorubicin toxicity rather than as a primary cytotoxic agent.[10] |
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for etoposide and alternative inhibitors across various cancer cell lines. Note: These values can vary significantly based on the specific cell line, assay conditions, and exposure time.
| Cell Line | Etoposide IC50 | Doxorubicin IC50 | Dexrazoxane IC50 |
| HL-60 (Leukemia) | ~0.5 - 2 µM | ~38 nM[10] | ~25 µM[10] |
| HepG2 (Liver Cancer) | ~20 µM[11] | ~0.1 - 1 µM[11] | > 50 µM |
| MCF-7 (Breast Cancer) | ~1 - 5 µM | ~50 - 200 nM | > 50 µM |
| U-937 (Lymphoma) | ~0.5 µM[8] | ~20 - 50 nM | > 50 µM |
Experimental Protocols for Validation
Validating the inhibition of Topoisomerase II by etoposide involves a multi-faceted approach, from biochemical assays confirming direct enzyme inhibition to cell-based assays demonstrating the downstream consequences of DNA damage.
Topoisomerase II DNA Relaxation Assay (Biochemical)
This assay directly measures the catalytic activity of Topo II. The enzyme relaxes supercoiled plasmid DNA, and this change in DNA topology can be visualized by agarose gel electrophoresis. An effective inhibitor will prevent this relaxation.
Experimental Protocol:
-
Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample in a microcentrifuge tube. The mix should contain:
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA).
-
10 mM ATP.
-
200-300 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Sterile, nuclease-free water to bring the volume to 17 µL.
-
-
Inhibitor Addition: Add 1 µL of etoposide phosphate (or other inhibitors) at various concentrations. For a negative control, add 1 µL of the drug's solvent (e.g., DMSO).
-
Enzyme Addition: Add 2 µL of purified human Topoisomerase IIα enzyme (1-3 units) to each tube, except for the "no enzyme" control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (containing EDTA and SDS).
-
Electrophoresis: Load the entire sample onto a 1% agarose gel. Run the gel at 80-100V for 1-2 hours.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than the relaxed, circular form.
Caption: Workflow for a Topoisomerase II DNA Relaxation Assay.
Cell Cycle Analysis (Cell-Based)
Etoposide-induced DNA damage typically causes cells to arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., Jurkat, HeLa) in a 6-well plate at a density that allows for logarithmic growth and prevents confluence after treatment.
-
Treatment: Treat cells with varying concentrations of etoposide phosphate (e.g., 0.5 µM, 1 µM, 5 µM) for a specified time, typically 18-24 hours.[12] Include an untreated or vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[8]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for quantification of cells in the G1, S, and G2/M phases.
γH2AX Foci Formation Assay (Cell-Based)
The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest markers of a DNA double-strand break. This assay provides direct visual evidence of the DNA damage induced by etoposide.
Experimental Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with etoposide (e.g., 1-10 µM) for a short duration (e.g., 1-4 hours).[3][14]
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139) for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining & Mounting: Wash again, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of double-strand breaks.
Caption: Classification of Topoisomerase II Inhibitors.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Concentration-response studies of the chromosome-damaging effects of topoisomerase II inhibitors determined in vitro using human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 9. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate: A Comparative Guide to Synergistic Combinations with Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, remains a cornerstone in the treatment of various malignancies, most notably small cell lung cancer (SCLC). The quest to enhance its therapeutic efficacy and overcome resistance has led to extensive research into combination therapies with novel agents. This guide provides a comparative analysis of the synergistic effects of etoposide phosphate with two key classes of modern therapeutics: the immune checkpoint inhibitor atezolizumab and Poly (ADP-ribose) polymerase (PARP) inhibitors.
Etoposide Phosphate in Combination with Atezolizumab
The combination of etoposide phosphate (administered as etoposide) with the PD-L1 inhibitor atezolizumab and carboplatin has emerged as a new standard of care for the first-line treatment of extensive-stage small cell lung cancer (ES-SCLC).[1][2][3][4] This section delves into the experimental data and rationale supporting this synergistic partnership.
Summary of Preclinical and Clinical Findings
Preclinical studies suggested that chemotherapy-induced cancer cell death can enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint blockade.[5] The proposed mechanism involves the release of tumor antigens and damage-associated molecular patterns (DAMPs) from dying cancer cells, which can prime an anti-tumor immune response.[5][6] While etoposide itself is not a classical inducer of immunogenic cell death (ICD) as it only triggers some of the hallmark DAMPs, its combination with platinum agents appears to create a more immunogenic tumor microenvironment.[6][7]
The landmark Phase III IMpower133 clinical trial provided definitive evidence of the clinical synergy between atezolizumab and etoposide-carboplatin chemotherapy.[1][3][8]
Quantitative Data from Clinical Trials
The following table summarizes the key efficacy data from the IMpower133 study.
| Endpoint | Atezolizumab + Carboplatin + Etoposide (n=201) | Placebo + Carboplatin + Etoposide (n=202) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 12.3 months | 10.3 months | 0.70 (0.54-0.91) | 0.0069 |
| Median Progression-Free Survival (PFS) | 5.2 months | 4.3 months | 0.77 (0.62-0.96) | 0.017 |
| Objective Response Rate (ORR) | 60.2% | 64.4% | - | - |
| Duration of Response (DoR) | 4.2 months | 3.9 months | - | - |
Data from the IMpower133 clinical trial.[1]
Real-world studies have since corroborated these findings, demonstrating improved overall survival in patients receiving the atezolizumab combination.[9][10]
Experimental Protocols
IMpower133 Clinical Trial Protocol (NCT02763579):
-
Patient Population: Treatment-naïve patients with extensive-stage small cell lung cancer.
-
Treatment Arms:
-
Experimental Arm: Atezolizumab (1200 mg IV) on day 1, Carboplatin (AUC 5 mg/mL/min IV) on day 1, and Etoposide (100 mg/m² IV) on days 1, 2, and 3 of each 21-day cycle for four cycles. This was followed by maintenance therapy with atezolizumab (1200 mg IV) every 3 weeks until disease progression or unacceptable toxicity.[11][12]
-
Control Arm: Placebo on day 1, Carboplatin (AUC 5 mg/mL/min IV) on day 1, and Etoposide (100 mg/m² IV) on days 1, 2, and 3 of each 21-day cycle for four cycles. This was followed by maintenance therapy with placebo every 3 weeks.[11][12]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[3]
-
Key Assessments: Tumor assessments were performed every 6 weeks for the first 48 weeks and then every 9 weeks.
Signaling Pathway and Experimental Workflow
The synergistic effect of combining etoposide-based chemotherapy with atezolizumab is believed to be mediated through the enhancement of the cancer-immunity cycle.
Caption: Proposed mechanism of synergy between etoposide and atezolizumab.
Etoposide Phosphate in Combination with PARP Inhibitors
The combination of etoposide with PARP inhibitors has been explored with the rationale that inhibiting DNA damage repair pathways could potentiate the effects of DNA-damaging agents. However, preclinical and clinical data suggest a more complex and less synergistic interaction than initially hypothesized.
Summary of Preclinical and Clinical Findings
Preclinical studies have yielded mixed results regarding the synergistic potential of combining etoposide with PARP inhibitors in SCLC. Some studies have reported a potentiation of the anti-tumor effects of platinum-based chemotherapy (including etoposide) with the addition of PARP inhibitors like olaparib and veliparib.[13][14] However, other research suggests that PARP1 may not be significantly involved in the repair of DNA damage induced by etoposide, which would limit the potential for strong synergy.
A phase II clinical trial (ECOG-ACRIN 2511) evaluating the addition of the PARP inhibitor veliparib to cisplatin and etoposide in ES-SCLC showed a modest improvement in progression-free survival but no significant difference in overall survival.[15][16]
Quantitative Data from Clinical Trials
The following table summarizes the key efficacy data from the ECOG-ACRIN 2511 study.
| Endpoint | Veliparib + Cisplatin + Etoposide | Placebo + Cisplatin + Etoposide | Hazard Ratio (one-sided p-value) |
| Median Progression-Free Survival (PFS) | 6.1 months | 5.5 months | 0.63 (p=0.01) |
| Median Overall Survival (OS) | 10.3 months | 8.9 months | 0.83 (p=0.17) |
| Objective Response Rate (ORR) | 71.9% | 65.6% | - |
Data from the ECOG-ACRIN 2511 clinical trial.[15][16]
Experimental Protocols
ECOG-ACRIN 2511 Clinical Trial Protocol (NCT01642251):
-
Patient Population: Treatment-naïve patients with extensive-stage small cell lung cancer.
-
Treatment Arms:
-
Experimental Arm: Veliparib (100 mg orally twice daily on days 1-7) in combination with Cisplatin (75 mg/m² IV on day 1) and Etoposide (100 mg/m² IV on days 1, 2, and 3) of each 21-day cycle for four cycles.[15]
-
Control Arm: Placebo in combination with Cisplatin and Etoposide at the same doses and schedule.[15]
-
-
Primary Endpoint: Progression-Free Survival (PFS).[15]
Signaling Pathway and Experimental Workflow
The rationale for combining etoposide with PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death.
Caption: Theoretical basis for combining etoposide with a PARP inhibitor.
Comparative Analysis and Future Directions
| Feature | Etoposide Phosphate + Atezolizumab | Etoposide Phosphate + PARP Inhibitors |
| Primary Mechanism of Synergy | Enhanced anti-tumor immunity | Inhibition of DNA damage repair (theoretically) |
| Clinical Efficacy in ES-SCLC | Significant improvement in OS and PFS | Modest improvement in PFS, no significant OS benefit |
| Current Clinical Status | Standard of care, first-line treatment | Investigational, not a current standard of care |
| Key Supporting Evidence | Phase III IMpower133 trial, real-world data | Preclinical studies, Phase II ECOG-ACRIN 2511 trial |
| Biomarker for Patient Selection | PD-L1 expression not required | Potential role for SLFN11 expression being investigated |
The combination of etoposide phosphate with atezolizumab represents a significant advancement in the treatment of ES-SCLC, demonstrating a clear synergistic effect that translates into improved patient outcomes. The future of this combination may involve identifying biomarkers to predict which patients will derive the most benefit.
In contrast, the synergistic potential of etoposide phosphate with PARP inhibitors in SCLC appears to be less robust. While there is a sound theoretical basis for this combination, clinical data has not yet demonstrated a substantial benefit in an unselected patient population. Future research in this area will likely focus on identifying predictive biomarkers, such as SLFN11 expression, to select patients who are most likely to respond to this combination therapy.[17] Further investigation into the intricate mechanisms of DNA damage and repair in SCLC will be crucial for optimizing the use of PARP inhibitors in combination with etoposide and other chemotherapeutic agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. 3731-SCLC extensive disease cARBOplatin etoposide and atezolizumab | eviQ [eviq.org.au]
- 3. The ASCO Post [ascopost.com]
- 4. Durable Response to Atezolizumab in Extensive-Stage Small-Cell Lung Cancer Leading to 60 Months Overall Survival: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combinatorial Strategies for the Induction of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenic Cell Death in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Clinical outcomes of atezolizumab in combination with etoposide/platinum for treatment of extensive-stage small-cell lung cancer: A real-world, multicenter, retrospective, controlled study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-world efficacy of atezolizumab combined with etoposide and platinum chemotherapy in extensive-stage small cell lung cancer: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
- 12. Facebook [cancer.gov]
- 13. PARP inhibitors for small cell lung cancer and their potential for integration into current treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olaparib monotherapy or combination therapy in lung cancer: an updated systematic review and meta- analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Phase II Trial of Cisplatin and Etoposide in Combination With Veliparib or Placebo for Extensive-Stage Small-Cell Lung Cancer: ECOG-ACRIN 2511 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized Phase II Trial of Cisplatin and Etoposide in Combination With Veliparib or Placebo for Extensive-Stage Small-Cell Lung Cancer: ECOG-ACRIN 2511 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ilcn.org [ilcn.org]
Etoposide Phosphate Disodium: A Superior Positive Control for DNA Damage Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of genetic toxicology and cancer research, the accurate assessment of DNA damage is paramount. Positive controls are indispensable for validating the sensitivity and reliability of DNA damage assays. Etoposide phosphate disodium, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, has emerged as a gold-standard positive control. This guide provides an objective comparison of this compound with other commonly used positive controls, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: Inducing Controlled DNA Double-Strand Breaks
Etoposide phosphate is readily converted to etoposide within the cell. Etoposide then targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2][3] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in the accumulation of protein-linked DNA double-strand breaks (DSBs), potent lesions that trigger a robust DNA damage response (DDR).[1][2][4] This well-defined mechanism of action makes etoposide a reliable tool for inducing a specific type of DNA damage, which is essential for a positive control.
Performance Comparison with Alternative Positive Controls
The choice of a positive control can significantly impact the interpretation of DNA damage assay results. Here, we compare this compound with three other widely used agents: doxorubicin, cisplatin, and hydrogen peroxide.
Table 1: Comparison of Mechanisms of Action
| Feature | This compound | Doxorubicin | Cisplatin | Hydrogen Peroxide |
| Primary Mechanism | Topoisomerase II inhibition, leading to protein-linked DNA double-strand breaks.[1][2][3] | DNA intercalation and topoisomerase II inhibition, leading to DNA adducts and double-strand breaks. | Forms intra- and inter-strand DNA crosslinks, leading to helix distortion and replication blockage.[5][6] | Induces oxidative stress, leading to single- and double-strand breaks, and base damage.[7][8] |
| Specificity of Damage | High | Moderate | High | Low (induces a broad spectrum of DNA lesions) |
| Metabolic Activation | Required (conversion to etoposide) | Not required | Not required | Not required |
| Cell Cycle Dependence | Most effective in S and G2 phases.[3][9] | Active throughout the cell cycle. | Active throughout the cell cycle. | Active throughout the cell cycle. |
Quantitative Data Presentation
The following tables summarize quantitative data from various studies using common DNA damage assays. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, experimental conditions, and methodologies.
Table 2: Comet Assay (% Tail DNA)
The Comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. The percentage of DNA in the comet tail is proportional to the amount of DNA damage.
| Positive Control | Cell Line | Concentration | Treatment Time | % Tail DNA (approx.) | Reference |
| Etoposide | TK6 | 5 µM | 1 hour | ~40% | [1] |
| Etoposide | 3T3 | 10 µM | 30 minutes | >40% | [10] |
| Doxorubicin | Human Lymphocytes | 0.2 µM | - | Significant increase in tail moment | [11] |
| Cisplatin | HeLa | >1 µM | - | Decrease in tail DNA (due to crosslinking) | [7] |
| Hydrogen Peroxide | HepG2 | 50 µM | 1 hour | ~25-30 OTM | [3] |
| Hydrogen Peroxide | 3T3 | 50 µM | 30 minutes | >40% | [10] |
OTM: Olive Tail Moment, another metric of DNA damage in the Comet assay.
Table 3: γ-H2AX Assay (Fold Increase in Foci/Intensity)
The phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. The number of nuclear foci or the overall fluorescence intensity reflects the extent of damage.
| Positive Control | Cell Line | Concentration | Treatment Time | Fold Increase (approx.) | Reference |
| Etoposide | V79 | 0.1-10 µg/ml | - | Concentration-dependent increase | [12] |
| Etoposide | HeLa | 100 µM | 2 hours | Marked increase | [13] |
| Doxorubicin | HK-2 | 1 µM | 72 hours | Significant increase | [14] |
| Cisplatin | MCF-7 | 20 µM | 12 hours | Significant increase | [15] |
| Hydrogen Peroxide | hADMSCs | 100 µM | 2 hours | Dose-dependent increase | [16] |
Table 4: TUNEL Assay (% Apoptotic Cells)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
| Positive Control | Cell Line | Concentration | Treatment Time | % Apoptotic Cells (approx.) | Reference |
| Etoposide | - | - | - | Induces apoptosis | [17] |
| Doxorubicin | A2780/CP | - | 48 hours | >50% (with β-elemene) | [18] |
| Cisplatin | A2780/CP | 10 µM | 48 hours | ~7% | [18] |
| Hydrogen Peroxide | Ins-1E | 70 µM | 48 hours | Significant increase | [19] |
Experimental Protocols
Detailed methodologies for the key DNA damage assays are provided below.
Comet Assay (Alkaline)
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM for 30 minutes for 3T3 cells) or other positive controls.[10] A negative control (vehicle-treated) should be included.
-
Cell Embedding: Mix approximately 20,000 cells with 0.6% low melting-point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Trizma, 1% Triton X-100, 10% DMSO, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.
γ-H2AX Immunofluorescence Staining
-
Cell Seeding and Treatment: Seed cells on coverslips or in microplates and treat with this compound (e.g., 1-100 µM for 2 hours for HeLa cells) or other DNA damaging agents.[13]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (phospho-Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope and quantify the number of γ-H2AX foci per nucleus or the mean fluorescence intensity.
TUNEL Assay
-
Cell Preparation and Treatment: Prepare cell suspensions or tissue sections and treat with this compound or other agents to induce apoptosis.
-
Fixation and Permeabilization: Fix cells with 1% paraformaldehyde and then permeabilize with 70% ethanol. For tissue sections, deparaffinization and rehydration are necessary.
-
TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) for 1 hour at 37°C.[20]
-
Detection: For BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. For directly labeled dUTPs, proceed to counterstaining.
-
Counterstaining and Analysis: Counterstain the nuclei with a DNA dye like DAPI or propidium iodide. Analyze the percentage of TUNEL-positive cells using fluorescence microscopy or flow cytometry.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of etoposide as a positive control in DNA damage assays.
Caption: Mechanism of Etoposide-Induced DNA Damage.
Caption: Experimental Workflow for DNA Damage Assays.
Caption: Decision Tree for Positive Control Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic effect induced by hydrogen peroxide in human hepatoma cells using comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of DNA damage in sonochemotherapy against cisplatin-resistant human ovarian cancer cells using the modified comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parallel evaluation of doxorubicin-induced genetic damage in human lymphocytes and sperm using the comet assay and spectral karyotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Etoposide Phosphate: A Prodrug Strategy for Enhanced Etoposide Bioavailability
A Comparative Analysis of Etoposide and its Phosphate Prodrug in Cancer Therapy
For researchers and drug development professionals in oncology, optimizing the delivery and efficacy of chemotherapeutic agents is a paramount goal. Etoposide, a topoisomerase II inhibitor, is a cornerstone in the treatment of various malignancies, including lung and testicular cancers.[1] However, its clinical utility, particularly via the oral route, is often hampered by erratic and incomplete absorption.[2][3] Etoposide phosphate, a water-soluble prodrug, was developed to circumvent these limitations. This guide provides a comprehensive comparison of the bioavailability of etoposide when administered directly versus as its phosphate prodrug, supported by experimental data and detailed methodologies.
Pharmacokinetic Profile: A Head-to-Head Comparison
The bioavailability of etoposide is a critical factor influencing its therapeutic efficacy and toxicity profile. Etoposide phosphate was designed to be rapidly and completely converted to the active parent drug, etoposide, in vivo by endogenous phosphatases.[4][5] This conversion is highly efficient, with etoposide phosphate being undetectable in plasma within 15 to 60 minutes after the end of an intravenous infusion.[6]
Intravenous Administration
Clinical studies have demonstrated that intravenous etoposide phosphate is bioequivalent to intravenous etoposide.[7][8] This means that when administered intravenously, both formulations deliver the same amount of active etoposide to the systemic circulation. A randomized study in solid tumor patients showed that the mean bioavailability of etoposide from etoposide phosphate was 103% based on the maximum plasma concentration (Cmax) and 107% based on the area under the concentration-time curve (AUC), relative to etoposide.[7][9]
| Parameter | Etoposide Phosphate (IV) | Etoposide (IV) | Reference |
| Bioavailability | 103% (based on Cmax) | 100% (reference) | [7] |
| 107% (based on AUC) | [7] | ||
| Mean Cmax | Bioequivalent to Etoposide | - | [7] |
| Mean AUC | Bioequivalent to Etoposide | 26,752 ± 7,424 ng/mL*h | [2] |
| Mean Terminal Half-life (t1/2) | ~7 hours | ~7 hours | [7] |
| Mean Total Systemic Clearance (CL) | ~17 mL/min/m² | ~17 mL/min/m² | [7] |
| Mean Steady-State Volume of Distribution (Vss) | ~7 L/m² | ~7 L/m² | [7] |
Table 1: Comparative Pharmacokinetics of Intravenous Etoposide Phosphate and Etoposide. All data for etoposide phosphate refers to the resulting plasma concentrations of etoposide following its administration.
Oral Administration
The oral bioavailability of etoposide is notably variable, with reported ranges from 25% to 75%.[1] This variability is a significant clinical challenge. Studies have shown that the bioavailability of oral etoposide is dose-dependent, decreasing at doses above 200 mg.[3][10] For instance, the mean bioavailability was found to be 76% for a 100 mg oral dose, which dropped to 48% for a 400 mg dose.[11]
Oral etoposide phosphate was developed with the expectation of improving upon the erratic absorption of oral etoposide. However, clinical findings have been mixed. While one study reported a 19% higher bioavailability of etoposide from oral etoposide phosphate compared to historical data for oral etoposide, another randomized comparison found only a borderline significant increase in the AUC, with no improvement in the inter-patient variability.[12][13] That study concluded that oral etoposide phosphate does not offer a clinically relevant benefit over oral etoposide.[12]
| Parameter | Oral Etoposide Phosphate | Oral Etoposide | Reference |
| Mean Bioavailability | 68.0% ± 17.9% | 50% (range 25-75%) | [1][13] |
| (Slightly higher than oral etoposide in some studies) | (Dose-dependent) | [11][12] | |
| Median AUCinf | 77.7 mg l⁻¹ h | 62.0 mg l⁻¹ h | [12] |
| Inter-patient Variability of AUCinf (CV%) | 42.3% | 48.4% | [12] |
Table 2: Comparative Pharmacokinetics of Oral Etoposide Phosphate and Oral Etoposide. AUCinf refers to the area under the plasma concentration-time curve from time zero to infinity. CV% denotes the coefficient of variation.
Experimental Protocols
The data presented in this guide are derived from clinical trials involving patients with various types of solid tumors. The methodologies employed in these key studies are outlined below.
Bioequivalence Study of Intravenous Etoposide Phosphate and Etoposide
-
Study Design: A randomized, crossover study was conducted in 49 patients with solid tumors.[7][8]
-
Drug Administration: Patients received either etoposide phosphate or etoposide on day 1 of a 3-day treatment cycle, with the alternate drug administered on day 3. The dose for both was 150 mg/m² of etoposide equivalent, administered as a 3.5-hour constant rate intravenous infusion.[7][8]
-
Pharmacokinetic Analysis: Plasma concentrations of etoposide phosphate and etoposide were determined using a validated high-performance liquid chromatography (HPLC) assay. Pharmacokinetic parameters, including Cmax, AUC, t1/2, clearance, and volume of distribution, were calculated using a noncompartmental method.[7][8]
-
Bioequivalence Criteria: Bioequivalence was concluded if the 90% confidence intervals for the ratios of the geometric means (etoposide phosphate/etoposide) for Cmax and AUC were within the range of 80% to 125%.[7]
Pharmacokinetic Study of Oral Etoposide Phosphate vs. Oral Etoposide
-
Study Design: A randomized study involving 17 patients with solid tumors.[12]
-
Drug Administration: Patients were randomized to receive either oral etoposide phosphate (125 mg/m² etoposide equivalent) or oral etoposide on day 1 of the first course of treatment, and the alternative formulation on day 1 of the second course.[12][14]
-
Pharmacokinetic Analysis: Plasma samples were collected over time, and etoposide concentrations were measured to determine pharmacokinetic parameters such as AUC.[12]
Mechanism of Action and Prodrug Conversion
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1] Etoposide phosphate is a prodrug, meaning it is an inactive compound that is converted into the active drug, etoposide, within the body. This conversion is mediated by endogenous phosphatases.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The pharmacology of intravenous and oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. The effect of dose on the bioavailability of oral etoposide: confirmation of a clinically relevant observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of low-dose oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide bioavailability after oral administration of the prodrug etoposide phosphate in cancer patients during a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide [periodicos.capes.gov.br]
Etoposide Phosphate: A Comparative Guide to its Impact on Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of etoposide phosphate on non-cancerous cell lines, offering insights into its off-target cytotoxicity and cellular impact. Etoposide phosphate, a water-soluble prodrug, is rapidly converted to etoposide in the body. Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis. While a cornerstone in oncology, its effects on healthy tissues are a critical consideration in drug development and toxicological studies. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to support informed research decisions.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of etoposide in various non-cancerous cell lines, providing a quantitative measure of its cytotoxic potential. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cell Type | Organism | Incubation Time (hours) | IC50 (µM) | Reference |
| BEAS-2B | Normal Human Bronchial Epithelial | Human | 48 | 4.36 | [1] |
| BEAS-2B | Normal Human Bronchial Epithelial | Human | 72 | 2.10 | [1] |
| HK-2 | Human Kidney Proximal Tubule | Human | 48 | ~50 | [2][3] |
| HepG2 | Human Hepatocellular Carcinoma (often used as a model for normal hepatocytes) | Human | 48 | 20 µg/mL (~34 µM) | [4] |
| LO-2 | Normal Human Hepatocyte | Human | 72 | >32 | [5] |
| QSG-7701 | Normal Human Hepatocyte | Human | 72 | >32 | [5] |
| Raw 264.7 | Monocyte/Macrophage | Mouse | 48 | 5.40 µg/mL (~9.1 µM) | [6] |
Comparative Cytotoxicity with Other Chemotherapeutic Agents:
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Reference |
| BEAS-2B | Etoposide | 72 | 2.10 | [1] |
| BEAS-2B | Cisplatin | 72 | 4.15 | [1] |
| Raw 264.7 | Etoposide | 48 | 5.40 µg/mL (~9.1 µM) | [6] |
| Raw 264.7 | Cyclophosphamide | 48 | 145.44 µg/mL | [6] |
| Raw 264.7 | Paclitaxel | 48 | 69.76 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two commonly used assays to assess the impact of etoposide phosphate.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Etoposide phosphate (or etoposide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of etoposide phosphate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage in individual cells. It is based on the ability of denatured, cleaved DNA fragments to migrate out of the cell nucleus under the influence of an electric field, while undamaged DNA remains within the nucleus. The resulting image, which is visualized by fluorescence microscopy, resembles a "comet" with a head (the intact nuclear DNA) and a tail (the damaged DNA fragments).
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in a buffered salt solution.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer.
-
Neutralization: Neutralize the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percentage of DNA in the tail) using image analysis software.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of etoposide phosphate's impact and the experimental procedures used to assess it.
References
- 1. netjournals.org [netjournals.org]
- 2. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide Induces Apoptosis in Activated Human Hepatic Stellate Cells via ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Etoposide Phosphate Disodium
Etoposide phosphate disodium, a water-soluble prodrug of the antineoplastic agent etoposide, requires stringent safety protocols due to its cytotoxic, carcinogenic, and teratogenic properties.[1][2][3][4] Adherence to proper handling and disposal procedures is critical to minimize occupational exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The level of PPE required may vary based on the specific task being performed.
Table 1: Recommended Personal Protective Equipment
| Task | Recommended PPE | Rationale |
| Routine Handling & Preparation (Weighing, reconstitution, dilution) | - Double chemo-rated gloves- Disposable gown- Safety glasses with side shields or goggles- Surgical mask (if not handled in a containment hood) | Prevents skin and eye contact, and inhalation of aerosols or powder.[5][6] |
| Administration (In-vitro/In-vivo) | - Chemo-rated gloves- Disposable gown- Safety glasses or face shield | Protects against splashes and accidental skin contact.[7] |
| Spill Cleanup | - Double chemo-rated gloves (industrial thickness >0.45mm recommended for large spills)- Impermeable gown- Safety goggles and face shield- Appropriate respirator (if OEL is exceeded or dust is generated) | Provides maximum protection during emergency cleanup of a hazardous substance.[5][7] |
| Waste Disposal | - Chemo-rated gloves- Disposable gown | Prevents contact with contaminated materials during disposal.[1][8] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are crucial to prevent contamination and accidental exposure. All procedures involving this compound powder or solutions should be performed in a designated area, such as a biological safety cabinet (BSC) or a ventilated containment enclosure.[1][9]
Preparation and Reconstitution:
-
Gather all materials: Assemble the required PPE, this compound vial(s), appropriate diluent (e.g., Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection), sterile syringes and needles, and a cytotoxic waste container.[8]
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Prepare the work surface: Cover the work area with a disposable, plastic-backed absorbent pad.
-
Reconstitute the powder: Following aseptic technique, carefully inject the required volume of diluent into the vial.[8] To minimize aerosol formation, use a vented needle or similar device. The solution can be further diluted to concentrations as low as 0.1 mg/mL etoposide equivalent.[8][10]
-
Inspect the solution: Visually inspect the reconstituted solution for any particulate matter or discoloration before administration.[10][11]
-
Labeling: Clearly label the prepared solution with the drug name, concentration, date, and time of preparation.
Emergency Protocols
In the event of accidental exposure, immediate action is critical. Safety showers and eyewash stations should be readily accessible.[1]
-
Skin Exposure: Immediately and thoroughly wash the affected area with soap and water.[8][11] Remove any contaminated clothing.[1]
-
Eye Exposure: Flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[3]
Spill Management
Prompt and proper cleanup of spills is essential to prevent the spread of contamination.
-
Secure the area: Cordon off the spill area to prevent others from entering.[7]
-
Don PPE: Wear the appropriate PPE for spill cleanup as listed in Table 1.[7]
-
Contain the spill: For liquid spills, absorb with a liquid-binding material or absorbent pads.[1][3] For powder spills, gently cover with damp absorbent pads to avoid generating dust.[5]
-
Clean the area: Carefully collect all contaminated materials and place them into a designated cytotoxic waste container. Clean the spill area with a bleach solution followed by soap and water.[3]
-
Dispose of waste: Dispose of all cleanup materials as cytotoxic waste.[1]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations.[1][8]
-
Waste segregation: Use clearly labeled, sealed, and puncture-proof containers for all cytotoxic waste.
-
Contaminated materials: This includes empty vials, syringes, needles, gloves, gowns, absorbent pads, and any other materials that have come into contact with the drug.
-
Unused solution: Any unused or expired this compound solution must be disposed of as hazardous waste and should not be poured down the drain.[1][3]
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling, emergency response, and disposal of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity and efficacy of this compound.
Table 2: Storage and Stability Information
| Condition | Temperature | Duration |
| Unopened Vials | 2°C to 8°C (36°F to 46°F) | Until expiration date. Protect from light.[11] |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) | Up to 7 days.[11] |
| Reconstituted Solution | 20°C to 25°C (68°F to 77°F) | Up to 24-48 hours, depending on the reconstitution diluent.[8][11] |
| Diluted for Infusion | 2°C to 8°C or 20°C to 25°C | Up to 24 hours.[8][11] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. getwelloncology.com [getwelloncology.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. whca.org [whca.org]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bms.com [bms.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
